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  • Product: N-Isopropyl-2-(2-thienyl)-4-quinolinamine
  • CAS: 853310-81-3

Core Science & Biosynthesis

Foundational

The Intricate Dance of Structure and Activity: A Deep Dive into 2-Thienyl-4-Quinolinamines

An In-depth Technical Guide for Researchers and Drug Development Professionals The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] Among the vast landscape of quinoline derivatives, the 2-thienyl-4-quinolinamine core has emerged as a particularly promising pharmacophore. The strategic placement of a thienyl group at the 2-position and an amino group at the 4-position of the quinoline ring system creates a unique electronic and steric environment, ripe for molecular interactions with various biological targets. This technical guide provides a comprehensive exploration of the structure-activity relationships (SAR) of 2-thienyl-4-quinolinamines, offering insights into the chemical nuances that govern their biological effects.

The Core Scaffold: A Privileged Architecture

The 2-thienyl-4-quinolinamine scaffold is a hybrid structure that combines the key features of a quinoline ring, known for its ability to intercalate with DNA and interact with various enzymes, and a thiophene ring, a bioisostere of the phenyl ring with distinct electronic properties.[4] The 4-amino group is a critical determinant of the biological activity of many quinoline-based drugs, such as the renowned antimalarial chloroquine.[5]

Decoding the Structure-Activity Relationship: Key Modification Points

The biological activity of 2-thienyl-4-quinolinamines can be finely tuned by strategic modifications at several key positions on the core scaffold. The following sections dissect the impact of these modifications on the overall activity profile.

The Significance of the 4-Amino Group and its Substituents

The amino group at the 4-position is a crucial anchor for biological activity. Its basicity and hydrogen-bonding capacity are often essential for target engagement.

  • Primary, Secondary, and Tertiary Amines: The nature of the substitution on the 4-amino group significantly influences the compound's physicochemical properties, such as lipophilicity and pKa, which in turn affect cell permeability and target binding. Studies on related 2-aryl/heteroaryl-quinolin-4-amines have shown that N,N-disubstituted, N-monosubstituted, and unsubstituted amino groups all yield active compounds, with the optimal substitution pattern being dependent on the specific biological target.[6]

  • Length and Nature of the Side Chain: For antimalarial 4-aminoquinolines, the length and nature of the alkylamino side chain at the 4-position are critical for activity.[7] This is often attributed to the need for the side chain to interact with a secondary binding site or to influence the compound's accumulation in the acidic food vacuole of the parasite.[5]

The Role of the 2-Thienyl Moiety

The thienyl group at the 2-position is a key determinant of the molecule's overall shape and electronic distribution.

  • Isomeric Position: The point of attachment of the quinoline ring to the thiophene ring (i.e., 2-thienyl vs. 3-thienyl) can impact the molecule's conformational flexibility and its ability to fit into a binding pocket.[4]

  • Substituents on the Thienyl Ring: The introduction of substituents on the thiophene ring can modulate the electronic properties of the entire molecule. Electron-withdrawing or electron-donating groups can influence the pKa of the quinoline nitrogen and the 4-amino group, thereby affecting target interaction.

Modifications on the Quinoline Ring System

Substitutions on the benzo part of the quinoline ring offer another avenue for optimizing the activity of 2-thienyl-4-quinolinamines.

  • Electron-Withdrawing and Electron-Donating Groups: The placement of substituents such as halogens, methoxy groups, or nitro groups on the quinoline ring can have a profound effect on the molecule's electronic character and lipophilicity. For instance, in some series of quinoline derivatives, a large and bulky alkoxy substituent at the 7-position has been shown to be beneficial for antiproliferative activity.[7]

Synthetic Strategies: Building the 2-Thienyl-4-Quinolinamine Core

The synthesis of 2-thienyl-4-quinolinamines typically involves a multi-step process. A common and versatile approach is the reaction of a 4-chloro-2-(thienyl)quinoline intermediate with an appropriate amine.

Experimental Protocol: Synthesis of a 4-Chloro-2-(thienyl)quinoline Intermediate

This protocol outlines a general procedure for the synthesis of the key 4-chloroquinoline intermediate, which can then be further functionalized at the 4-position.

Step 1: Synthesis of the 2-(thienyl)quinoline-4-one

  • React an appropriately substituted aniline with diethyl malonate in a Gould-Jacobs reaction to form a 4-hydroxyquinoline intermediate.

  • Alternatively, a Conrad-Limpach synthesis can be employed by reacting an aniline with a β-ketoester.[8]

  • The resulting 4-hydroxyquinoline is then cyclized, often at high temperatures, to yield the quinolin-4-one.

Step 2: Chlorination of the Quinolin-4-one

  • The 2-(thienyl)quinolin-4-one is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃) or a mixture of POCl₃ and phosphorus pentachloride (PCl₅), to yield the 4-chloro-2-(thienyl)quinoline.[9][10]

Experimental Protocol: Amination of the 4-Chloroquinoline Intermediate

Step 1: Nucleophilic Aromatic Substitution

  • The 4-chloro-2-(thienyl)quinoline is reacted with the desired primary or secondary amine in a suitable solvent, such as ethanol or isopropanol.

  • The reaction may be heated to facilitate the nucleophilic aromatic substitution of the chlorine atom by the amine.

  • The product, a 2-thienyl-4-quinolinamine, can then be isolated and purified using standard techniques like crystallization or column chromatography.

Biological Evaluation: Unveiling the Therapeutic Potential

The synthesized 2-thienyl-4-quinolinamine derivatives are then subjected to a battery of biological assays to determine their activity profile.

In Vitro Antimalarial Activity Assay

This protocol describes a standard method for evaluating the in vitro activity of compounds against Plasmodium falciparum.

Step 1: Parasite Culture

  • Maintain a culture of chloroquine-sensitive and chloroquine-resistant strains of P. falciparum in human erythrocytes.

Step 2: Drug Susceptibility Assay

  • Prepare serial dilutions of the test compounds in a 96-well microtiter plate.

  • Add the parasitized erythrocytes to the wells and incubate.

  • After a set incubation period, parasite growth can be quantified using various methods, such as microscopic counting of parasitemia, measurement of parasite-specific lactate dehydrogenase (pLDH) activity, or using a fluorescent DNA-intercalating dye like SYBR Green I.

  • The 50% inhibitory concentration (IC₅₀) is then calculated.

Cytotoxicity Assay

It is crucial to assess the cytotoxicity of the compounds against mammalian cells to determine their therapeutic index.

Step 1: Cell Culture

  • Culture a suitable mammalian cell line (e.g., HeLa, HepG2) in appropriate media.

Step 2: Cytotoxicity Measurement

  • Expose the cells to serial dilutions of the test compounds.

  • After a defined period, cell viability is assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by measuring ATP levels.

  • The 50% cytotoxic concentration (CC₅₀) is then determined.

Data Presentation and Visualization

To facilitate the analysis of SAR, quantitative data should be summarized in a clear and organized manner.

Table 1: Illustrative SAR Data for a Hypothetical Series of 2-Thienyl-4-quinolinamines
Compound IDR1 (at C4-NH)R2 (at C7)Antimalarial IC₅₀ (nM)Cytotoxicity CC₅₀ (µM)Selectivity Index (CC₅₀/IC₅₀)
1a -H-H150>10>67
1b -CH₃-H120>10>83
1c -CH₂CH₂N(CH₃)₂-H258320
2a -CH₂CH₂N(CH₃)₂-OCH₃157467
2b -CH₂CH₂N(CH₃)₂-Cl105500

This table is for illustrative purposes and does not represent actual experimental data.

Visualizing Key Structural Relationships

Diagrams are essential for conveying complex structural information and logical workflows.

SAR_Core_Structure cluster_quinoline Quinoline Core cluster_modifications Key Modification Sites Quinoline Quinoline R1 R1 (4-Amino Substituent) Quinoline->R1 Position 4 R2 R2 (Quinoline Ring Substituent) Quinoline->R2 Positions 5, 6, 7, 8 R3 R3 (Thienyl Ring Substituent) Quinoline->R3 Position 2

Caption: Core structure of 2-thienyl-4-quinolinamine and key modification sites.

Experimental_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation A Starting Materials (Aniline, Thiophene derivative) B Synthesis of 4-Chloro-2-(thienyl)quinoline A->B C Amination Reaction B->C D Purification and Characterization C->D E In Vitro Antimalarial Assay D->E F Cytotoxicity Assay D->F G SAR Analysis E->G F->G

Caption: General experimental workflow for SAR studies.

Conclusion and Future Directions

The 2-thienyl-4-quinolinamine scaffold represents a versatile platform for the design of novel therapeutic agents. A thorough understanding of the structure-activity relationships is paramount for the rational design of potent and selective drug candidates. Future research in this area should focus on exploring a wider range of substitutions on both the quinoline and thienyl rings, investigating novel mechanisms of action, and optimizing the pharmacokinetic properties of lead compounds. The integration of computational modeling and in silico screening can further accelerate the discovery of new 2-thienyl-4-quinolinamines with improved therapeutic profiles.

References

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Sources

Exploratory

Thieno-quinoline Scaffolds: A Technical Guide for Medicinal Chemistry Research

Introduction: The Strategic Value of Fused Heterocycles in Drug Discovery In the landscape of medicinal chemistry, heterocyclic scaffolds are foundational pillars in the design of novel therapeutics.[1] Their structural...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Fused Heterocycles in Drug Discovery

In the landscape of medicinal chemistry, heterocyclic scaffolds are foundational pillars in the design of novel therapeutics.[1] Their structural diversity and ability to engage in various non-covalent interactions make them privileged structures for targeting a wide array of biological macromolecules. Among these, the quinoline ring system has a storied history, forming the core of numerous approved drugs.[2][3][4][5] By fusing a thiophene ring to the quinoline core, we arrive at the thieno-quinoline scaffold—a class of compounds that has garnered significant interest for its versatile biological activities and potential for therapeutic innovation.[6]

This guide provides an in-depth technical overview of thieno-quinoline scaffolds for researchers, scientists, and drug development professionals. It will delve into the synthetic strategies for accessing these cores, explore their diverse medicinal applications with a focus on anticancer and antimicrobial activities, and elucidate the critical structure-activity relationships (SAR) that govern their biological effects.

The Thieno-quinoline Core: Structure and Properties

The thieno-quinoline scaffold consists of a quinoline system fused with a thiophene ring. Depending on the points of fusion, several isomers can exist, such as thieno[2,3-b]quinoline, thieno[3,2-c]quinoline, and others.[6][7][8] This fusion significantly alters the electronic and steric properties compared to a simple quinoline, creating a more extended, rigid, and planar aromatic system. This unique topology allows for potent interactions with biological targets, including intercalation with DNA and binding to the active sites of enzymes.[1]

Part 1: Synthetic Pathways to Thieno-quinoline Scaffolds

Accessing the thieno-quinoline core requires robust and flexible synthetic methodologies. The choice of a specific route is often dictated by the desired substitution pattern and the availability of starting materials. Several classical and modern synthetic strategies have been developed and refined for this purpose.[9]

Key Synthetic Strategies

A variety of synthetic methods are employed to construct the thieno-quinoline skeleton, often involving cyclization, condensation, and alkylation reactions.[6][7][10] These methods provide access to different isomers and derivatives.[7]

  • Friedländer Annulation: This is a powerful and widely used method for constructing the quinoline ring system, which can be adapted for thieno-quinolines. The reaction typically involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an activated methylene group. For thieno-quinolines, this often starts with an aminothiophene derivative.

  • Gould-Jacobs Reaction: This multi-step synthesis begins with an aniline (or an amino-thiophene) and an alkoxymethylenemalonic ester, proceeding through cyclization and subsequent aromatization to form the quinoline ring.

  • Cyclocondensation and Cycloalkylation Reactions: Many synthetic routes rely on the cyclocondensation of thiophene carboxylic acids with cyclohexanone, or the cycloalkylation of aminothiophene derivatives with reagents like chloroacetonitrile.[11][12] These methods are efficient for producing tetrahydrothieno[3,2-b]quinoline and thieno[2,3-b]quinoline cores, respectively.[11][12]

The diagram below illustrates a generalized workflow for the synthesis and subsequent biological evaluation of a novel thieno-quinoline derivative.

G cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation start Starting Materials (e.g., Aminothiophene derivative) reaction Chemical Synthesis (e.g., Cyclocondensation) start->reaction purification Purification (Chromatography, Recrystallization) reaction->purification characterization Structural Characterization (NMR, MS, X-ray) purification->characterization in_vitro In Vitro Screening (e.g., MTT Assay, MIC Assay) characterization->in_vitro Pure Compound sar Structure-Activity Relationship (SAR) Analysis in_vitro->sar lead_id Lead Compound Identification sar->lead_id in_vivo In Vivo Studies (Animal Models) lead_id->in_vivo G RTK Receptor Tyrosine Kinase (e.g., EGFR) P Phosphorylation RTK->P Autophosphorylation TQ Thieno-quinoline Inhibitor TQ->RTK Binds & Inhibits Downstream Downstream Signaling (e.g., MAPK, PI3K/AKT) P->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Inhibition of an RTK signaling pathway by a thieno-quinoline.

Antimicrobial Activity

The rise of antimicrobial resistance has created an urgent need for novel therapeutic agents. [12]Thieno-quinoline derivatives have emerged as a promising class of compounds with significant antibacterial and antifungal properties. [12][13] Spectrum of Activity:

  • Antibacterial: Derivatives have shown potent activity against Gram-positive bacteria, including resistant strains like Staphylococcus aureus. [12]Some compounds have demonstrated efficacy that surpasses standard antibiotics like gentamicin. [12]* Antifungal: Significant antifungal activity has been observed against pathogens such as Candida albicans. [12] SAR Insights for Antimicrobial Potency:

  • Halogen substitution, particularly a chloro group at position 9, has been shown to enhance antimicrobial potency. [12]* Modifications to aryl substituents at other positions can influence the spectrum of activity and target binding affinity. [12]

Other Biological Activities

Beyond anticancer and antimicrobial effects, the thieno-quinoline scaffold has been explored for a range of other therapeutic applications, including:

  • Anti-inflammatory activity [1][8]* Antiviral properties [8]* Antimalarial activity [1]* Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition: PTP1B is a target for the treatment of diabetes and cancer, and certain 2-ethoxycarbonylthieno[2,3-b]quinolines have shown inhibitory activity against this enzyme. [14]

Part 3: Experimental Protocols - A Case Study

To provide a practical context, this section outlines a representative experimental workflow for the synthesis and preliminary biological evaluation of a novel thieno-quinoline derivative.

Protocol 1: Synthesis of a 2-Aryl-9-chloro-5,6,7,8-tetrahydrothieno[3,2-b]quinoline Derivative

This protocol is based on the general methodology of a POCl₃-catalyzed cyclocondensation. [12] Objective: To synthesize a novel thieno-quinoline derivative for biological screening.

Materials:

  • Appropriately substituted thiophene carboxylic acid

  • Cyclohexanone

  • Phosphorus oxychloride (POCl₃)

  • Dry solvent (e.g., toluene)

  • Sodium bicarbonate solution

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the thiophene carboxylic acid (1 equivalent) and cyclohexanone (1.2 equivalents) in dry toluene.

  • Reagent Addition: Slowly add phosphorus oxychloride (3 equivalents) to the stirring solution at 0°C.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralization: Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure thieno-quinoline derivative.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: In Vitro Anticancer Evaluation using MTT Assay

Objective: To determine the cytotoxic effect of the synthesized compound on a cancer cell line (e.g., A549 lung cancer cells).

Materials:

  • A549 human lung carcinoma cell line

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin

  • Synthesized thieno-quinoline compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed A549 cells into 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the old medium with fresh medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Data Presentation

For a series of synthesized derivatives, the biological data should be summarized in a clear, tabular format to facilitate SAR analysis.

Table 1: Anticancer Activity of Thieno-quinoline Derivatives against A549 Cells

Compound IDR¹ SubstituentR² SubstituentIC₅₀ (µM)
TQ-01-H-OCH₃8.5
TQ-02-Cl-OCH₃2.1
TQ-03-H-N(CH₃)₂5.3
TQ-04-Cl-N(CH₃)₂1.2
Doxorubicin(Reference)(Reference)0.5

Future Perspectives and Conclusion

The thieno-quinoline scaffold is a highly versatile and privileged structure in medicinal chemistry. [15]Its derivatives have demonstrated significant potential as anticancer and antimicrobial agents, often acting through multiple mechanisms. [1][12]The synthetic accessibility of the core allows for extensive structural modifications, enabling fine-tuning of its pharmacological properties. [16] Future research will likely focus on:

  • Developing more efficient and greener synthetic methodologies.

  • Expanding the exploration of thieno-quinoline hybrids to create multi-target drugs. [16]* Conducting in-depth mechanistic studies to fully elucidate the molecular targets of the most potent compounds.

  • Optimizing pharmacokinetic and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties to advance lead compounds toward clinical development.

References

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  • Ameen A. Abu-Hashem, Ahmed A.M. Abdelgawad, and Moustafa A. Gouda. (2024). Chemistry and Biological Activity of Thieno[3,4-b]quinoline, Thieno[3,4-c] quinolone, Thieno[3,2-g]quinoline and Thieno[2,3-g]quinoline Derivatives: A Review (Part IX). Mini-Reviews in Organic Chemistry, 21(7), 764-778. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGjMmjo_uhU5WoPY6mfuu0RoDQm0KLNtpCwjK0vC90o5fS5Ikl6NcKGnzFGlC-YVmhELEjcOyh1evMMKRzqgI1vVILHsmhofn59IEI8eQTm9Jav8X99eG4zWqyZyaOW5ojzMAtauFhz4JGiy_PpONBHedtCg0Vz4FiRgWjb47EqkR1NCxcpiKknRvkYS7xpXQ==]
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Foundational

An In-Depth Technical Guide to N-Isopropyl-2-(2-thienyl)-4-quinolinamine: Structure, Synthesis, and Potential Applications

For distribution to: Researchers, scientists, and drug development professionals. This technical guide provides a comprehensive overview of N-Isopropyl-2-(2-thienyl)-4-quinolinamine, a substituted quinoline derivative of...

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of N-Isopropyl-2-(2-thienyl)-4-quinolinamine, a substituted quinoline derivative of interest in medicinal chemistry. The document details its chemical identifiers, a plausible synthetic route based on established methodologies, and a discussion of its potential biological activities, drawing parallels with structurally related compounds.

Core Molecular Identifiers

Precise identification of a chemical entity is fundamental for research and development. Below are the key identifiers for N-Isopropyl-2-(2-thienyl)-4-quinolinamine.

IdentifierValue
IUPAC Name N-isopropyl-2-(thiophen-2-yl)quinolin-4-amine
SMILES CC(C)Nc1cc(c2cccs2)nc3ccccc13
InChIKey InChIKey=ZGHLCXJFNJRDQE-UHFFFAOYSA-N

The structure, combining a quinoline core, a thienyl moiety at the 2-position, and an isopropylamino group at the 4-position, suggests a potential for diverse biological interactions.

Retrosynthetic Analysis and Proposed Synthesis

Overall Synthetic Scheme

Synthetic_Scheme start1 2,4-dichloroquinoline intermediate 2-(Thiophen-2-yl)-4-chloroquinoline start1->intermediate Suzuki Coupling (Pd catalyst, base) start2 Thiophen-2-ylboronic acid start2->intermediate product N-Isopropyl-2-(2-thienyl)-4-quinolinamine intermediate->product SNAr Reaction (Heat or Microwave) start3 Isopropylamine start3->product

Caption: Proposed two-step synthesis of N-Isopropyl-2-(2-thienyl)-4-quinolinamine.

Step 1: Synthesis of 2-(Thiophen-2-yl)-4-chloroquinoline (Suzuki Coupling)

The initial step involves the formation of the C-C bond between the quinoline and thiophene rings. The Suzuki coupling is an effective and widely used method for this transformation, offering high yields and tolerance to a variety of functional groups.

  • Rationale: The choice of 2,4-dichloroquinoline as a starting material is strategic. The chlorine atom at the 2-position is more reactive in palladium-catalyzed cross-coupling reactions like the Suzuki coupling, allowing for selective substitution. The chlorine at the 4-position will be preserved for the subsequent SNAr reaction.

  • Experimental Protocol:

    • To a solution of 2,4-dichloroquinoline (1.0 eq) and thiophen-2-ylboronic acid (1.2 eq) in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water), add a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) and a base like sodium carbonate (2.0 eq).

    • Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) and heat to reflux (typically 80-100 °C) for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature and perform a standard aqueous workup. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 2-(thiophen-2-yl)-4-chloroquinoline.

Step 2: Synthesis of N-Isopropyl-2-(2-thienyl)-4-quinolinamine (SNAr Reaction)

The final step is the introduction of the isopropylamino side chain at the 4-position of the quinoline ring. This is achieved through a nucleophilic aromatic substitution, where the chlorine atom is displaced by isopropylamine.[1]

  • Rationale: The chlorine atom at the 4-position of the quinoline ring is activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen. Isopropylamine acts as the nucleophile. The reaction can be driven to completion by using an excess of the amine and/or by heating. Microwave irradiation can significantly reduce the reaction time.[1]

  • Experimental Protocol:

    • In a sealed vessel, dissolve 2-(thiophen-2-yl)-4-chloroquinoline (1.0 eq) in a suitable solvent such as ethanol, DMSO, or N-methyl-2-pyrrolidone (NMP).

    • Add an excess of isopropylamine (3.0-5.0 eq). The use of a base like triethylamine or diisopropylethylamine may be beneficial to scavenge the HCl generated during the reaction.

    • Heat the mixture to a temperature between 120-180 °C for 24-48 hours, or utilize microwave irradiation at a similar temperature for 30-60 minutes.[1]

    • Monitor the reaction for the disappearance of the starting material using TLC or LC-MS.

    • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the residue by column chromatography on silica gel to obtain the final product, N-Isopropyl-2-(2-thienyl)-4-quinolinamine.

Potential Biological Activities and Therapeutic Applications

The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of many therapeutic agents.[2][3] The incorporation of a thienyl group and an N-alkylamino side chain can modulate the biological activity of the parent quinoline ring.

Anticancer Potential

Quinoline derivatives are known to exhibit a wide range of anticancer activities by targeting various signaling pathways.[3] The 4-aminoquinoline scaffold, in particular, has been explored for its potential to inhibit cell proliferation and induce apoptosis in cancer cells.

Anticancer_Pathway drug N-Isopropyl-2-(2-thienyl) -4-quinolinamine target Tyrosine Kinases / Topoisomerases drug->target Inhibition pathway Signal Transduction Pathways (e.g., MAPK, PI3K/Akt) target->pathway apoptosis Apoptosis target->apoptosis Inhibits proliferation Cell Proliferation & Survival pathway->proliferation Promotes proliferation->apoptosis

Sources

Exploratory

Literature review of N-alkyl-4-quinolinamine derivatives

Technical Guide: N-Alkyl-4-quinolinamine Derivatives Executive Summary The N-alkyl-4-quinolinamine scaffold represents a privileged structure in medicinal chemistry, historically anchored by the antimalarial success of c...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: N-Alkyl-4-quinolinamine Derivatives

Executive Summary

The N-alkyl-4-quinolinamine scaffold represents a privileged structure in medicinal chemistry, historically anchored by the antimalarial success of chloroquine (CQ) and amodiaquine. However, recent advancements have repositioned this pharmacophore beyond antiparasitic applications into oncology and neuroprotection. This guide provides a technical deep-dive into the synthesis, structure-activity relationships (SAR), and mechanistic diversity of these derivatives. It is designed for researchers requiring actionable protocols and validated mechanistic insights.

Chemical Architecture & Synthesis

The synthesis of N-alkyl-4-quinolinamines predominantly relies on the functionalization of the quinoline core at the C4 position. While classical methods utilize nucleophilic aromatic substitution (


), modern catalytic approaches have expanded the scope to include sterically hindered or electron-deficient amines.
Core Synthetic Route: Nucleophilic Aromatic Substitution ( )

The industry-standard protocol involves the displacement of a leaving group (typically chloride) at the 4-position of a quinoline ring by an alkylamine.[1] The 7-chloro substituent, present in many bioactive derivatives, activates the C4 position via inductive effects, facilitating nucleophilic attack.

Validated Protocol: Synthesis of N-(7-chloroquinolin-4-yl)alkylamines

  • Reagents: 4,7-Dichloroquinoline (1.0 eq), Diaminoalkane (3.0–5.0 eq).

  • Solvent: Neat (for liquid amines) or N-Methyl-2-pyrrolidone (NMP).

  • Catalyst: None (neat) or

    
     (1.5 eq) if using acid salts.
    
  • Conditions:

    • Neat Method: Mix 4,7-dichloroquinoline with excess amine in a sealed tube.

    • Heat to 120–135°C for 4–6 hours. Note: Monitoring via TLC (10% MeOH/DCM) is critical to observe the disappearance of the starting material.

    • Work-up: Cool to room temperature. Pour reaction mixture into ice-cold water (50 mL).

    • Basify with 10% NaOH (pH > 10) to liberate the free base.

    • Extract with Dichloromethane (

      
       mL). Wash organics with brine, dry over anhydrous 
      
      
      
      , and concentrate.
    • Purification: Recrystallization from cyclohexane/toluene or column chromatography (Silica gel,

      
      ).
      

Critical Insight: Using a large excess of diamine prevents the formation of the bis-quinoline byproduct, a common impurity where the diamine bridges two quinoline rings.

Synthetic Workflow Visualization

SynthesisWorkflow Start Starting Material: 4,7-Dichloroquinoline Process1 Reaction Condition: Neat, 120-135°C, 4-6h (SNAr Mechanism) Start->Process1 Reagent Reagent: Alkylamine (Excess) Reagent->Process1 Check Checkpoint: TLC (MeOH/DCM) SM Disappearance Process1->Check Check->Process1 Incomplete (Extend Time) Workup Work-up: Quench in Ice Water Basify (pH > 10) Check->Workup Complete Purify Purification: Recrystallization or Column Chromatography Workup->Purify Product Final Product: N-alkyl-4-quinolinamine Purify->Product

Figure 1: Step-by-step synthetic workflow for the SNAr preparation of 4-aminoquinoline derivatives.

Medicinal Chemistry & SAR

The biological efficacy of N-alkyl-4-quinolinamines is governed by a precise interplay between the lipophilic core and the basic side chain.

The Pharmacophore Triad
  • Quinoline Core (Lipophilic Anchor): Essential for

    
     stacking interactions with heme (malaria) or DNA base pairs (cancer). The 7-chloro  substituent is critical; it enhances lipophilicity and withdraws electrons, increasing the acidity of the conjugate acid, which aids in pH trapping.
    
  • Linker (Alkyl Chain): The length of the methylene bridge (

    
    ) dictates the spatial orientation and flexibility.
    
    • Short chains (

      
      ): Often favor DNA intercalation.
      
    • Medium chains (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

      
      , e.g., Chloroquine): Optimal for antimalarial activity.[2]
      
  • Terminal Amine (Basic Head): A tertiary amine is required for protonation within acidic organelles (lysosomes/food vacuoles).

SAR Summary Table
Structural FeatureModificationEffect on Activity (Antimalarial/Anticancer)
C-7 Position Chlorine (Cl)Optimal. Essential for inhibition of ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

-hematin formation [1].
Hydrogen (H)Significant loss of potency (10-100x reduction).
Trifluoromethyl (

)
Retains activity but alters solubility profile.
C-4 Amino Linker Secondary Amine (-NH-)Essential for H-bond donation to target receptors/heme propionates.
Alkyl Chain Ethyl (

)
Increased cytotoxicity (Anticancer); reduced antimalarial efficacy.
Butyl/Pentyl (

)
Optimal Antimalarial. Balances lipophilicity and pH trapping [2].
Terminal Group Diethyl/Dimethyl amineStandard for lysosomal accumulation (pKa ~9-10).
Hydroxyl (-OH)Reduces toxicity (e.g., Hydroxychloroquine) but slightly lowers lipophilicity.

Therapeutic Mechanisms

The versatility of this scaffold stems from its ability to target acidic compartments within cells.

Antimalarial: Heme Detoxification

The malaria parasite degrades hemoglobin in its acidic food vacuole, releasing toxic free heme. The parasite polymerizes this into non-toxic hemozoin.

  • Mechanism: N-alkyl-4-quinolinamines accumulate in the vacuole via ion trapping (protonation of the terminal amine). They bind to free heme (ferriprotoporphyrin IX) via

    
     stacking, preventing polymerization. The accumulation of free heme lyses the parasite membranes [3].
    
Anticancer: Lysosomotropism & Autophagy Inhibition

Cancer cells often rely on autophagy for survival under stress.

  • Mechanism: These derivatives accumulate in lysosomes, raising the intralysosomal pH. This inhibits lysosomal enzymes (cathepsins) and blocks the fusion of autophagosomes with lysosomes, leading to the accumulation of toxic protein aggregates and ROS-mediated apoptosis [4].

Mechanistic Pathway Visualization

MoA Drug Drug (Unprotonated) Lipophilic Membrane Cell/Vacuole Membrane Drug->Membrane Passive Diffusion AcidEnv Acidic Compartment (Lysosome/Food Vacuole) pH 4.5 - 5.0 Membrane->AcidEnv Protonation Protonation (pH Trapping) Drug-H+ -> Drug-H2++ AcidEnv->Protonation TargetMalaria Target: Free Heme (Inhibits Polymerization) Protonation->TargetMalaria Malaria Context TargetCancer Target: Lysosome Function (Inhibits Autophagy) Protonation->TargetCancer Cancer Context DeathMalaria Parasite Death (Heme Toxicity) TargetMalaria->DeathMalaria DeathCancer Cancer Cell Apoptosis (ROS/Protein Aggregation) TargetCancer->DeathCancer

Figure 2: Dual mechanism of action illustrating the critical role of pH trapping in both antimalarial and anticancer pathways.

References

  • Egan, T. J., et al. (2000). "Structure-function relationships in aminoquinolines: effect of amino and chloro groups on quinoline-hematin complex formation." Journal of Medicinal Chemistry.

  • Solomon, V. R., & Lee, H. (2009). "Chloroquine and its analogs: a new promise of an old drug for effective and safe cancer therapies." European Journal of Pharmacology.

  • Sullivan, D. J., et al. (1996). "On the molecular mechanism of chloroquine's antimalarial action." Proceedings of the National Academy of Sciences.

  • McAfee, Q., et al. (2012). "Autophagy inhibition converts the antimalarial drug chloroquine into a potent anticancer agent." Proceedings of the National Academy of Sciences.

  • Delgado, F., et al. (2025).[3] "4-Aminoquinoline: a comprehensive review of synthetic strategies." Frontiers in Chemistry. (Note: Cited as recent review of synthetic protocols).

Sources

Protocols & Analytical Methods

Method

Preparation of 4-Quinolinamines via Vilsmeier-Haack Reaction: A Two-Stage Synthetic Approach

An Application Note and Protocol Guide for Researchers, Scientists, and Drug Development Professionals This guide provides a detailed technical overview and actionable protocols for the synthesis of 4-quinolinamine deriv...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical overview and actionable protocols for the synthesis of 4-quinolinamine derivatives, a scaffold of significant interest in medicinal chemistry. The described pathway leverages the Vilsmeier-Haack reaction for the foundational synthesis of a key chloroquinoline intermediate, which is subsequently functionalized via nucleophilic aromatic substitution to yield the target 4-amino structures.

Introduction: The Significance of 4-Quinolinamines

The 4-aminoquinoline core is a privileged scaffold in drug discovery, most famously represented by the antimalarial drug Chloroquine.[1] Derivatives of this structure exhibit a wide spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1] The development of efficient and versatile synthetic routes to access diverse libraries of these compounds is therefore a critical task for medicinal chemists. The Vilsmeier-Haack reaction provides a powerful and direct method to construct the quinoline ring system from readily available acetanilides, installing key functional handles for subsequent elaboration into 4-quinolinamines.[2]

The Vilsmeier-Haack Reaction: Mechanism and Application in Quinoline Synthesis

The Vilsmeier-Haack reaction is a formylation method that uses a chloroiminium salt, the "Vilsmeier reagent," to introduce a formyl group onto electron-rich substrates.[3][4] In the context of quinoline synthesis, the reaction is ingeniously applied to perform an intramolecular cyclization of N-arylacetamides (acetanilides).[2][5]

Causality of the Reaction: The reaction's success hinges on two key phases:

  • Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF), a mild and inexpensive amide, acts as a nucleophile, attacking the electrophilic phosphorus atom of phosphorus oxychloride (POCl₃). This initiates a cascade that forms the highly electrophilic chloroiminium cation, [(CH₃)₂N=CHCl]⁺, known as the Vilsmeier reagent.[3][6] This reagent is the active species in the reaction.

  • Electrophilic Attack and Cyclization: The electron-rich aromatic ring of the acetanilide substrate attacks the Vilsmeier reagent. The reaction proceeds through a double formylation and subsequent intramolecular cyclization, ultimately leading to the formation of a 2-chloro-3-formylquinoline.[2] The presence of electron-donating groups on the acetanilide starting material generally accelerates the reaction and improves yields.[2]

Below is a diagram illustrating the mechanism for the formation of the Vilsmeier reagent and its subsequent reaction to form the quinoline ring.

Vilsmeier_Haack_Mechanism cluster_0 Stage 1: Formation of Vilsmeier Reagent cluster_1 Stage 2: Quinoline Ring Formation DMF DMF (N,N-Dimethylformamide) Adduct Initial Adduct DMF->Adduct Nucleophilic Attack POCl3 POCl₃ (Phosphorus Oxychloride) POCl3->Adduct VilsmeierReagent Vilsmeier Reagent (Electrophilic Chloroiminium Salt) Adduct->VilsmeierReagent Elimination Acetanilide N-Arylacetamide (Substrate) Intermediate1 Iminium Salt Intermediate VilsmeierReagent->Intermediate1 Acetanilide->Intermediate1 Electrophilic Attack Cyclized Cyclized Intermediate Intermediate1->Cyclized Intramolecular Cyclization Product 2-Chloro-3-formylquinoline Cyclized->Product Elimination & Tautomerization

Caption: Mechanism of Quinoline Synthesis via Vilsmeier-Haack Reaction.

Overall Synthetic Workflow

The preparation of 4-quinolinamines is executed in a two-part sequence. The first part involves the synthesis of a chloro-substituted quinoline intermediate. The second part is the nucleophilic displacement of the chloride with a desired amine.

Workflow Start N-Arylacetamide (Starting Material) Step1 Vilsmeier-Haack Reaction (POCl₃, DMF) Start->Step1 Intermediate 4-Chloroquinoline Intermediate (e.g., 2-Chloro-3-formylquinoline) Step1->Intermediate Step2 Nucleophilic Aromatic Substitution (SNAr) (Primary/Secondary Amine) Intermediate->Step2 End 4-Quinolinamine (Final Product) Step2->End

Caption: Two-stage workflow for 4-quinolinamine synthesis.

PART A: Synthesis of the Chloroquinoline Intermediate

The foundational step is the Vilsmeier-Haack cyclization of an N-arylacetamide to produce a 2-chloro-3-formylquinoline. This intermediate is a versatile precursor for a wide range of quinoline derivatives.[2]

Detailed Protocol: Synthesis of 2-Chloro-3-formyl-8-methylquinoline

This protocol is adapted from established procedures for the Vilsmeier-Haack cyclization of acetanilides.[5][7]

Materials:

  • 2-Methylacetanilide (o-acetotoluidide)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Crushed ice

  • Sodium carbonate or Sodium hydroxide solution (for neutralization)

  • Dichloromethane or Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Solvents for recrystallization (e.g., Ethyl acetate, Ethanol)

Procedure:

  • Vilsmeier Reagent Preparation: In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride guard tube, add anhydrous DMF (3 molar equivalents). Cool the flask to 0-5 °C in an ice-salt bath.

  • Add POCl₃ (4 molar equivalents) dropwise to the stirred DMF via the dropping funnel. Maintain the temperature below 10 °C throughout the addition. The mixture will become thick and yellowish.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.[8]

  • Reaction with Acetanilide: Dissolve 2-Methylacetanilide (1 molar equivalent) in a minimum amount of DMF and add it to the freshly prepared Vilsmeier reagent.

  • Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours.[7] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • In a separate large beaker, prepare a substantial amount of crushed ice. Cautiously and slowly pour the reaction mixture onto the crushed ice with vigorous stirring. This hydrolysis step is highly exothermic and should be performed in a fume hood.[9]

  • Neutralize the acidic aqueous solution by the slow addition of a saturated sodium carbonate solution or cold dilute sodium hydroxide solution until the pH is approximately 7-8.

  • The crude product will precipitate as a solid. Filter the solid using a Büchner funnel, wash it thoroughly with cold water, and air-dry.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent like ethyl acetate or ethanol to yield pure 2-chloro-3-formyl-8-methylquinoline.[5]

ParameterConditionRationale / Notes
Temperature (Reagent) 0-10 °CThe formation of the Vilsmeier reagent is exothermic. Low temperature controls the reaction rate.[8]
Temperature (Reaction) 80-90 °CThermal energy is required for the cyclization step. Reaction time can vary based on substrate.[7]
Stoichiometry Acetanilide:DMF:POCl₃ ≈ 1:3:4An excess of the Vilsmeier reagent is typically used to drive the reaction to completion.
Work-up Quenching on iceHydrolyzes the intermediate iminium salt to the aldehyde and quenches excess POCl₃. Highly exothermic.[9]
Yield 60-80%Yields are generally good but depend on the specific substituents on the acetanilide starting material.[7]

PART B: Synthesis of 4-Quinolinamines via Nucleophilic Substitution

The chloro group at the 2- or 4-position of the quinoline ring is activated towards nucleophilic aromatic substitution (SNAr). This is due to the electron-withdrawing effect of the ring nitrogen, which stabilizes the negatively charged Meisenheimer complex intermediate.[10][11] This allows for the facile displacement of the chloride by a variety of amine nucleophiles.

While the primary product from the previous step is a 2-chloroquinoline, this section will describe the general amination of a 4-chloroquinoline intermediate, as this is the direct precursor to the target 4-quinolinamines. 4-Chloroquinolines can be synthesized from the corresponding 4-hydroxyquinolines by treatment with POCl₃.[12]

Detailed Protocol: General Amination of a 4-Chloroquinoline

This protocol provides a general method for the reaction between a 4-chloroquinoline and a primary or secondary amine.[1][13]

Materials:

  • Substituted 4-chloroquinoline (1 molar equivalent)

  • Desired amine (primary or secondary, 1.1-2.0 molar equivalents)

  • Solvent (e.g., Ethanol, Acetonitrile, or DMF)

  • Base (optional, e.g., K₂CO₃, Et₃N)

  • Deionized water

  • Organic solvent for extraction (e.g., Ethyl acetate, Dichloromethane)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the 4-chloroquinoline (1 molar equivalent) in a suitable solvent such as ethanol or acetonitrile.

  • Add the desired amine (1.1 to 2 equivalents). For less reactive amines or when using an amine salt, a non-nucleophilic base like potassium carbonate may be added.

  • Reaction Conditions: Heat the mixture to reflux and stir for 12-24 hours.[13] The reaction progress can be monitored by TLC. For higher boiling point solvents like DMF, reaction temperatures can exceed 120 °C.[11]

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Add water to the residue and, if necessary, adjust the pH to be basic to deprotonate any ammonium salts.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure 4-quinolinamine.

Amine TypeTypical ConditionsNotes
Alkylamines Ethanol or DMF, Reflux (T > 120°C for DMF), 24h+Generally straightforward; reaction conditions can be harsh for less reactive substrates.[11][13]
Anilines Aniline hydrochloride, heatUsing the hydrochloride salt of the aniline can be an effective strategy.[13]
Microwave-Assisted Microwave irradiationCan significantly reduce reaction times and often improve yields.[14]
Palladium-Catalyzed Pd catalyst (e.g., Pd(OAc)₂), ligand, baseBuchwald-Hartwig amination allows for milder conditions and a broader substrate scope.[13][14]
Safety Precautions
  • Phosphorus oxychloride (POCl₃): Highly corrosive, toxic, and reacts violently with water. All manipulations must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • N,N-Dimethylformamide (DMF): A skin and eye irritant. It is also a suspected teratogen. Handle with care in a fume hood.

  • Quenching Procedure: The hydrolysis of the Vilsmeier reaction mixture is extremely exothermic and releases HCl gas. The addition to ice must be done slowly and cautiously with adequate cooling and ventilation.

Characterization of Products

The identity and purity of the synthesized intermediates and final 4-quinolinamine products should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and substitution pattern.

  • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., C=O of the aldehyde, N-H of the amine).

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.[15][16]

Conclusion

The Vilsmeier-Haack reaction provides an efficient and robust platform for the synthesis of functionalized quinoline intermediates from simple acetanilides. The resulting chloroquinolines are valuable precursors that can be readily converted into diverse 4-quinolinamines through nucleophilic aromatic substitution. This two-stage synthetic strategy offers a high degree of flexibility, enabling researchers to generate extensive libraries of novel compounds for evaluation in drug discovery programs.

References

  • El-Gendy, M. A., & El-Sherbeny, M. A. (2003). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 8(12), 927-936. [Link]

  • Stadlbauer, W., & Kappe, T. (1988). Nucleophilic substitution and ring closure reactions of 4‐chloro‐3‐nitro‐2‐quinolones. Archiv der Pharmazie, 321(11), 821-824. [Link]

  • Patil, S. S., & Bobade, V. D. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research, 3(10), 3569.
  • Chero, J. A. F., et al. (2024). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 12, 1380310. [Link]

  • Chero, J. A. F., et al. (2024). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 12. [Link]

  • Shaikh, S. A. L., & Tekale, A. S. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies, 9(6), 1-5. [Link]

  • Tekale, A. S., & Shaikh, S. A. L. (2016). Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent. International Journal of Chemical Studies, 4(5), 1-4. [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • Nilsen, A., et al. (2011). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. Journal of medicinal chemistry, 54(9), 3331-3345. [Link]

  • Kaur, K., & Jain, M. (2011). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Acta poloniae pharmaceutica, 68(3), 349-356. [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 69140, 4-Chloroquinoline. [Link]

  • Ali, M. M., et al. (2015). Kinetic and Mechanistic Study of Transition Metal Ion Catalyzed Vilsmeier–Haack Cyclization and Formylation Reactions with Acetanilides. Catalysis Letters, 145, 1007-1017. [Link]

  • Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3(3A), 1-7. [Link]

  • Nain, S., et al. (2018). Synthetic Utility of the Vilsmeier–Haack Reagent in Organic Synthesis. Synthesis, 50(08), 1537-1553. [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. [Link]

  • J&K Scientific LLC. (2021). Vilsmeier-Haack Reaction. [Link]

  • NIST. (n.d.). 4-Chloroquinoline. [Link]

  • NIST. (n.d.). 4-Chloroquinoline. [Link]

  • NIST. (n.d.). 4-Chloroquinoline. [Link]

  • Chemistry Steps. (n.d.). The Vilsmeier-Haack Reaction. [Link]

  • ResearchGate. (2020). How can i do Vilsemier-Haack reaction for Quinoline Synthesis?. [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • Roohia, L., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and its reactions. Organic Chemistry: An Indian Journal, 9(5), 187-192. [Link]

  • ResearchGate. (2019). Vilsemier-Haack reaction for preparation of 2-chloro-3-formyl quinoline?. [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 94711, 4-Amino-7-chloroquinoline. [Link]

  • Organic Chemistry. (2021, October 5). Vilsmeier-Haack-Arnold Reaction Mechanism. YouTube. [Link]

Sources

Application

High-throughput screening libraries containing CAS 853310-81-3

Application Note: High-Throughput Screening of Quinoline-Based Libraries Focus Compound: N-Isopropyl-2-(2-thienyl)-4-quinolinamine (CAS 853310-81-3) [1] Introduction: The Role of CAS 853310-81-3 in HTS Libraries N-Isopro...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Screening of Quinoline-Based Libraries Focus Compound: N-Isopropyl-2-(2-thienyl)-4-quinolinamine (CAS 853310-81-3) [1]

Introduction: The Role of CAS 853310-81-3 in HTS Libraries

N-Isopropyl-2-(2-thienyl)-4-quinolinamine (CAS 853310-81-3) represents a classic "privileged scaffold" frequently incorporated into High-Throughput Screening (HTS) diversity libraries and Kinase-Focused sets .[1] Unlike clinically approved drugs with well-defined single targets, this compound serves as a versatile chemical probe in early-stage drug discovery.[1] Its structural core—a 4-aminoquinoline coupled with a thiophene moiety—is bioisosteric to several known kinase inhibitors and G-protein coupled receptor (GPCR) ligands.[1]

In the context of HTS, CAS 853310-81-3 is typically screened to identify hits against targets such as:

  • Kinases (Type I/II Inhibitors): The quinoline nitrogen often functions as a hinge binder in the ATP-binding pocket.[1]

  • Ion Channels: Quinoline derivatives are known modulators of KCNQ (Kv7) potassium channels.[1]

  • Infectious Disease Targets: Historical efficacy of quinolines against Plasmodium falciparum (Malaria) and other protozoa.[1]

This guide provides standardized protocols for handling, screening, and validating hits from libraries containing this compound, ensuring data integrity and reproducibility.

Library Selection & Compound Management

Library Composition

Researchers will encounter CAS 853310-81-3 in the following library types:

  • Diversity-Oriented Sets: e.g., ChemBridge DIVERSet™, ChemDiv Diversity, or Sigma-Aldrich’s AldrichCPR (Rare and Unique Chemicals).[1]

  • Fragment-Based Libraries: As a "lead-like" molecule (MW ~268 Da), it sits in the sweet spot between a fragment and a drug-like molecule.[1]

  • Kinase-Targeted Libraries: Due to the 4-aminoquinoline scaffold's propensity to bind the ATP hinge region.[1]

Physicochemical Properties & Solubility Protocol

CAS 853310-81-3 is highly lipophilic.[1] Proper solubilization is critical to prevent compound precipitation, which causes false negatives (loss of potency) or false positives (aggregates inhibiting enzymes).[1]

PropertyValueImplication for Screening
Molecular Weight 268.38 g/mol High ligand efficiency potential.[1]
cLogP ~4.4High Lipophilicity . Poor aqueous solubility.[1][2]
H-Bond Donors 1Good membrane permeability.[1]
H-Bond Acceptors 2Potential for specific binding interactions.[1]
Solubility (Water) < 10 µMRequires DMSO/Surfactant .

Standard Solubilization Protocol:

  • Stock Preparation: Dissolve powder to 10 mM in 100% anhydrous DMSO.

    • Note: Sonicate for 5 minutes at room temperature to ensure complete dissolution.

  • Storage: Aliquot into amber glass or polypropylene vials. Store at -20°C or -80°C . Avoid repeated freeze-thaw cycles (limit to < 5).[1]

  • Assay Working Solution:

    • Dilute stock to 1000x final concentration in DMSO.[1]

    • Intermediate Dilution: Dilute 1:20 into assay buffer containing 0.05% Tween-20 or Triton X-100.

    • Critical Step: The presence of a non-ionic surfactant is mandatory to prevent aggregation of this lipophilic scaffold in aqueous buffers.

HTS Assay Protocols

Workflow Overview

The screening process for libraries containing CAS 853310-81-3 follows a rigorous "Filter & Confirm" logic.[1]

HTS_Workflow Library Compound Library (CAS 853310-81-3) Primary Primary Screen (Single Point @ 10 µM) Library->Primary Filter Hit Selection (>50% Inhibition) Primary->Filter Counter Counter Screen (Selectivity/Aggregation) Filter->Counter Remove False Positives DoseResp Dose-Response (IC50) (10-point dilution) Counter->DoseResp Valid Hits Validation Orthogonal Validation (Biophysical/Cellular) DoseResp->Validation

Figure 1: Step-wise HTS workflow for validating quinoline-based hits.

Primary Screen (Biochemical Kinase Assay Example)

Objective: Identify inhibitors of a target kinase (e.g., EGFR, VEGFR) from the library.[1]

Reagents:

  • Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT.[1]

  • Substrate: Peptide substrate (e.g., Poly Glu:Tyr) labeled with fluorophore.[1]

  • ATP: At K_m concentration (typically 10-100 µM).[1]

Protocol:

  • Dispense: Add 10 µL of Enzyme solution to 384-well low-volume plates.

  • Pin Transfer: Transfer 50 nL of CAS 853310-81-3 (10 mM stock) to wells. Final concentration = 10 µM (assuming 50 µL final vol) or adjust accordingly.

    • Control: DMSO only (Negative), Staurosporine (Positive).[1]

  • Incubate: 15 minutes at RT to allow compound-enzyme binding.

  • Initiate: Add 10 µL of Substrate/ATP mix.

  • Read: Measure fluorescence intensity (e.g., TR-FRET or FP) after 60 minutes.

Data QC:

  • Calculate Z-Factor (Z') :

    
    [1]
    
  • A Z' > 0.5 is required for a valid screen.[1]

Counter-Screening for Aggregators

Since CAS 853310-81-3 is lipophilic, it may form colloidal aggregates that sequester enzymes non-specifically.[1]

  • Detergent Sensitivity Test: Re-run the IC50 assay with 0.01% vs 0.1% Triton X-100 .

  • Result Interpretation: If the IC50 shifts significantly (> 10-fold) with higher detergent, the activity is likely due to aggregation (False Positive).[1] If IC50 remains stable, it is a specific interaction.[1]

Hit Validation & Structure-Activity Relationship (SAR)

Once CAS 853310-81-3 is identified as a hit, the following validation steps are mandatory.

Dose-Response Confirmation

Perform a 10-point serial dilution (1:3) starting from 100 µM down to 5 nM.[1]

  • Expected Hill Slope: ~1.0. Steep slopes (>2.[1]0) indicate non-specific binding or aggregation.[1]

  • Potency: A "lead-like" hit typically has an IC50 < 10 µM.[1]

Analog Expansion (SAR)

To confirm the pharmacophore, screen structurally related analogs.[1] The thiophene ring and isopropyl group are key vectors for modification.

SAR_Logic Core CAS 853310-81-3 (Parent Scaffold) Mod1 R1: Isopropyl Amine (Solubility/Sterics) Core->Mod1 Modify to Cyclopropyl/Methyl Mod2 R2: Thiophene (Pi-Stacking/Hinge) Core->Mod2 Modify to Phenyl/Furan Mod3 Core: Quinoline N (H-Bond Acceptor) Core->Mod3 Critical for Kinase Binding

Figure 2: SAR exploration strategy for the quinoline-4-amine scaffold.

Troubleshooting Guide

IssueProbable CauseSolution
Precipitation in Assay High cLogP (~4.4); "Crash out" in aqueous buffer.[1]Limit final DMSO to 1-2%.[1] Ensure 0.01% Triton X-100 is present.[1]
High Background Signal Compound fluorescence (Quinolines can be fluorescent).[1]Check compound autofluorescence at excitation wavelength. Use Red-shifted assays (e.g., 600nm+).[1]
Flat Dose-Response Compound degradation or insolubility.[1]Verify stock purity by LC-MS.[1] Use fresh stock.
Steep Hill Slope (>2) Colloidal aggregation.[1]Add 0.01% Triton X-100 or Tween-20 to buffer.[1]

References

  • PubChem Compound Summary . (n.d.). N-Isopropyl-2-(2-thienyl)-4-quinolinamine (CAS 853310-81-3).[1][3][4] National Center for Biotechnology Information.[1][5] Retrieved from [Link][1]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010).[1] Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology.

  • Lipinski, C. A. (2000).[1] Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods.

  • Baell, J. B., & Holloway, G. A. (2010).[1] New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry.

Sources

Method

Application Note: Strategic Functionalization of 2-(2-Thienyl)quinolines

Executive Summary & Strategic Importance The 2-(2-thienyl)quinoline scaffold represents a privileged pharmacophore in medicinal chemistry, bridging the structural properties of bi-aryl systems with the electronic versati...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The 2-(2-thienyl)quinoline scaffold represents a privileged pharmacophore in medicinal chemistry, bridging the structural properties of bi-aryl systems with the electronic versatility of sulfur heterocycles. This motif is increasingly prevalent in kinase inhibitors (e.g., HIPK2 inhibitors), antimalarials, and optoelectronic materials.

This Application Note provides a dual-phase workflow for researchers:

  • Construction: A robust, scalable Suzuki-Miyaura protocol for installing the 2-thienyl moiety onto the quinoline core.

  • Diversification: A regioselective C-H activation protocol to functionalize the 5'-position of the thienyl ring, enabling rapid Late-Stage Functionalization (LSF) without de novo synthesis.

Key Chemical Challenges Addressed
  • Catalyst Poisoning: Thiophene sulfur can coordinate strongly to Palladium, deactivating the catalyst. We utilize specific ligand systems to mitigate this.

  • Regioselectivity: Directing functionalization specifically to the 5'-thienyl position while leaving the quinoline core intact.

Strategic Workflow Visualization

The following diagram outlines the divergent synthetic pathway covered in this guide.

G Figure 1: Modular assembly and diversification of the 2-(2-thienyl)quinoline scaffold. Start 2-Chloroquinoline (Precursor) Step1 Step 1: Suzuki Coupling (Scaffold Construction) Start->Step1 + 2-Thienylboronic acid Pd(dppf)Cl2 Inter 2-(2-Thienyl)quinoline (Core Scaffold) Step1->Inter Step2 Step 2: C-H Activation (CMD Mechanism) Inter->Step2 + Ar-I Pd(OAc)2 / Ag2CO3 Prod1 5'-Arylated Derivative (Library Gen) Step2->Prod1

Protocol A: Scaffold Construction (Suzuki-Miyaura Coupling)

Objective: Synthesis of 2-(2-thienyl)quinoline from 2-chloroquinoline. Rationale: 2-Chloroquinoline is cost-effective but less reactive than bromo-analogs. We employ Pd(dppf)Cl₂ (1,1'-Bis(diphenylphosphino)ferrocene palladium(II) dichloride), a bidentate ligand complex that resists sulfur poisoning and oxidative insertion into the C-Cl bond efficiently.

Reagents & Materials[1][2][3][4][5][6][7][8][9]
  • Substrate: 2-Chloroquinoline (1.0 equiv)

  • Coupling Partner: 2-Thienylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂[1][2]·CH₂Cl₂ (3-5 mol%)

  • Base: K₂CO₃ (2.0 equiv) or CsF (2.0 equiv) for difficult substrates.

  • Solvent: 1,4-Dioxane : Water (4:1 ratio). Note: Water is critical for the transmetallation step.

Step-by-Step Methodology
  • Setup: In a glovebox or under Argon flow, charge a resealable pressure vial with 2-chloroquinoline (1.0 mmol), 2-thienylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.03 mmol) last to minimize air exposure.

  • Solvation: Add degassed 1,4-Dioxane (4 mL) and deionized water (1 mL). Seal the vial immediately.

  • Reaction: Heat the block to 100°C for 12–16 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 8:1). The product usually fluoresces blue/green under UV (254/365 nm).

  • Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with brine (2 x 10 mL). Dry organic layer over Na₂SO₄.

  • Purification: Flash column chromatography (SiO₂). Elute with gradient Hexane → 5% EtOAc/Hexane.

Optimization Data (Base & Solvent Screening)

Table 1: Reaction optimization for 2-(2-thienyl)quinoline synthesis.

EntryCatalyst (5 mol%)Base (2 equiv)Solvent (4:1)Temp (°C)Yield (%)Notes
1Pd(PPh₃)₄Na₂CO₃Toluene/H₂O10045Significant homocoupling
2Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10078Good, but expensive ligand
3 Pd(dppf)Cl₂ K₂CO₃ Dioxane/H₂O 100 92 Optimal conditions
4Pd(dppf)Cl₂CsFDME/H₂O8588Good for sterically hindered substrates

Protocol B: Late-Stage Diversification (C-H Arylation)

Objective: Regioselective functionalization of the 5'-position of the thienyl ring. Rationale: Traditional methods require bromination (NBS) followed by another Suzuki coupling. Direct C-H activation is more atom-economical. We utilize a Concerted Metallation-Deprotonation (CMD) pathway mediated by Pivalic Acid (PivOH).

Mechanism: The quinoline nitrogen is not the primary directing group here; rather, the inherent electronic bias of the thiophene ring directs the electrophilic palladation to the 5'-position (alpha-heteroatom).

Reagents & Materials[1][2][3][4][5][6][7][8][9]
  • Substrate: 2-(2-Thienyl)quinoline (1.0 equiv)

  • Coupling Partner: Aryl Iodide (Ar-I) (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Oxidant/Base: Ag₂CO₃ (1.0 equiv) - Acts as halide scavenger and base.

  • Additive: Pivalic Acid (PivOH) (30 mol%) - Crucial proton shuttle.

  • Solvent: DMSO or DMF (Anhydrous).

Step-by-Step Methodology
  • Setup: Charge a dried Schlenk tube with 2-(2-thienyl)quinoline (0.5 mmol), Aryl Iodide (0.75 mmol), Pd(OAc)₂ (5.6 mg), Ag₂CO₃ (138 mg), and PivOH (15 mg).

  • Inert Atmosphere: Evacuate and backfill with Argon (3 cycles).

  • Solvation: Add anhydrous DMSO (2.5 mL).

  • Reaction: Heat to 120°C for 18 hours.

    • Note: Silver salts are light-sensitive; wrap the reaction vessel in aluminum foil.

  • Workup: Filter the hot mixture through a Celite pad to remove AgI precipitates. Wash pad with EtOAc.[3]

  • Extraction: Wash the filtrate with water (3 x 10 mL) to remove DMSO.

  • Purification: Silica gel chromatography.

Mechanistic Insight: The CMD Pathway

The following diagram illustrates why Pivalic Acid is essential. It acts as a shuttle, lowering the energy barrier for the C-H bond cleavage at the thiophene 5-position.

CMD Figure 2: Concerted Metallation-Deprotonation (CMD) Mechanism at Thiophene C5. Complex Pd(II)-Pivalate Species TS CMD Transition State (Pd coordinates C5, PivO- removes H) Complex->TS Coordination Inter Thienyl-Pd(II)-Ar Intermediate TS->Inter - PivOH Product 5'-Arylated Product + Pd(0) Inter->Product Reductive Elimination Regen Pd(0) -> Pd(II) (Oxidation by Ag+) Product->Regen Cycle Turnover Regen->Complex + PivOH

Troubleshooting & Expert Tips

Catalyst Deactivation (The "Sulfur Problem")

Thiophene sulfur is a soft Lewis base and can poison "naked" Palladium.

  • Solution: If yields drop in Protocol A, switch to SPhos-Pd-G2 precatalyst. The bulky biaryl phosphine ligand prevents sulfur coordination to the metal center.

Regioselectivity Issues

In Protocol B, if you observe functionalization on the Quinoline ring (C3 or C8 positions):

  • Cause: High temperatures or highly acidic protons on the quinoline.

  • Fix: Lower temperature to 100°C and increase reaction time. Ensure the Aryl Iodide is electron-deficient (e.g., 4-CN-Ph-I), which accelerates the reductive elimination step, favoring the kinetically preferred thienyl product.

Purification of Thienyl-Quinolines

These compounds are often highly conjugated and lipophilic.

  • Tip: If streaking occurs on silica, add 1% Triethylamine to the eluent to neutralize acidic sites on the silica gel, preventing protonation of the quinoline nitrogen.

References

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Source: MDPI (Molecules), 2021. URL:[Link]

  • A Novel Procedure for the Synthesis of Borylated Quinolines and its Application in HIPK2 Inhibitors. Source: NIH / PMC, 2017. URL:[Link]

  • Suzuki-Coupling-Based Generalized Route for the Synthesis of 2-(2/3-Thienyl)cycloalk-1-ene-1-carbaldehydes. Source: ResearchGate (Synthetic Communications). URL:[Link]

  • Biological Activities of Quinoline Derivatives. Source: Bentham Science (Mini-Reviews in Medicinal Chemistry). URL:[Link]

  • Palladium-Catalyzed Direct C–H Arylation of Thienyl-Substituted Quinolines. Source: Semantic Scholar (Methodology adaptation). URL:[Link]

Sources

Application

Application Note: N-Isopropyl-2-(2-thienyl)-4-quinolinamine as a Chemical Probe

This Application Note provides a comprehensive technical guide for using N-Isopropyl-2-(2-thienyl)-4-quinolinamine (CAS: 853310-81-3), a specialized chemical probe belonging to the 2-substituted-4-aminoquinoline class.[1...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for using N-Isopropyl-2-(2-thienyl)-4-quinolinamine (CAS: 853310-81-3), a specialized chemical probe belonging to the 2-substituted-4-aminoquinoline class.[1]

This scaffold is a structural bioisostere of classic antimalarials (like chloroquine) and a privileged pharmacophore in the design of Nitric Oxide Synthase (NOS) inhibitors and Anti-prion agents.[1]

[1]

Introduction & Mechanism of Action

N-Isopropyl-2-(2-thienyl)-4-quinolinamine is a lipophilic, basic small molecule probe used primarily to investigate lysosomal function , heme detoxification pathways in parasites, and enzyme inhibition (specifically NOS isoforms).[1]

  • Chemical Class: 2-Aryl-4-aminoquinoline.[1]

  • Key Structural Features:

    • Quinoline Core: Provides DNA intercalation potential and lysosomal accumulation (lysosomotropism).[1]

    • 4-Isopropylamine: A secondary amine that becomes protonated at physiological pH, driving accumulation in acidic organelles (vacuoles/lysosomes).[1]

    • 2-Thienyl Group: A bioisostere of the phenyl ring; enhances lipophilicity and provides specific steric interactions within the heme-binding pocket of enzymes like Nitric Oxide Synthase (NOS) or the digestive vacuole of Plasmodium.[1]

Core Applications:
  • Antiparasitic Research (Malaria/Leishmania): Acts as a probe to study the inhibition of hemozoin formation.[1] The thienyl group alters the electronic properties compared to chloroquine, useful for studying drug-resistant strains.[1]

  • Nitric Oxide Synthase (NOS) Inhibition: The 2-thienyl-quinoline scaffold competes with L-arginine or interacts with the heme domain of NOS (nNOS/iNOS), disrupting dimerization or substrate binding.[1]

  • Lysosomal & Autophagy Studies: Used as a lysosomotropic agent to raise intralysosomal pH and inhibit autophagic flux.[1]

Chemical Properties & Handling
PropertySpecification
CAS Number 853310-81-3 (Free Base) / 853344-44-2 (Dihydrobromide)
Molecular Formula C₁₆H₁₆N₂S
Molecular Weight 268.38 g/mol
Solubility DMSO (>20 mg/mL), Ethanol (>10 mg/mL).[1] Poorly soluble in water.[1]
Storage -20°C (Solid), Desiccated. Solutions stable at -20°C for 1 month.
pKa (Calculated) ~8.5 (Secondary amine), driving lysosomal accumulation.[1]

Handling Protocol:

  • Reconstitution: Dissolve in 100% DMSO to prepare a 10 mM stock solution . Vortex for 30 seconds.[1]

  • Working Solution: Dilute the stock at least 1:1000 into culture media (final DMSO < 0.1%) to avoid solvent toxicity.

Experimental Protocols
Protocol A: Inhibition of Hemozoin Formation (In Vitro Heme Polymerization)

Target: Validation of antiparasitic mechanism.[1]

Principle: This assay measures the probe's ability to inhibit the conversion of toxic free heme into non-toxic hemozoin (β-hematin), mimicking the environment of the malaria parasite's digestive vacuole.[1]

  • Reagents:

    • Hemin chloride (dissolved in DMSO).[1]

    • Acetate buffer (0.5 M, pH 5.0).[1]

    • Probe: N-Isopropyl-2-(2-thienyl)-4-quinolinamine (0–100 µM).[1]

  • Procedure:

    • Step 1: In a 96-well plate, mix 100 µL of Hemin solution (100 µM final) with 100 µL of Acetate buffer .

    • Step 2: Add the probe at varying concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include Chloroquine as a positive control.[1]

    • Step 3: Incubate at 37°C for 24 hours to allow polymerization.

    • Step 4: Centrifuge the plate (if using V-bottom) or filter to separate the insoluble β-hematin pellet.[1]

    • Step 5: Wash the pellet with 2.5% SDS (removes free heme) and dissolve the pellet in 0.1 M NaOH .[1]

    • Step 6: Measure Absorbance at 405 nm .

  • Analysis: Lower absorbance indicates inhibition of hemozoin formation.[1] Calculate IC₅₀.

Protocol B: Cellular Autophagy Inhibition Assay (Lysosomotropism)

Target: Assessing impact on autophagic flux.[1]

  • Cell Line: HeLa or RAW 264.7 macrophages expressing LC3-GFP .[1]

  • Treatment:

    • Seed cells at 5,000 cells/well in 96-well plates.

    • Treat with Probe (5–20 µM) for 4–6 hours .[1]

    • Positive Control: Chloroquine (20 µM) or Bafilomycin A1 (100 nM).[1]

  • Readout (Western Blot or Imaging):

    • Imaging: Observe accumulation of LC3-GFP puncta (autophagosomes) due to blocked fusion with lysosomes.[1]

    • Western Blot: Lyse cells and blot for LC3-II . An increase in LC3-II levels compared to untreated control indicates blockage of autophagic flux (not induction).[1]

    • Mechanism: The probe accumulates in lysosomes, raising pH and inhibiting cathepsins.

Visualization: Mechanism of Action

The following diagram illustrates the dual mechanism of the probe: Lysosomal Trapping and Heme Binding .[1]

MOA_Mechanism Probe N-Isopropyl-2-(2-thienyl)-4-quinolinamine Cytosol Cytosol (pH 7.2) Probe->Cytosol Passive Transport Heme Free Heme (Fe2+) (Toxic) Probe->Heme Complex Formation (π-stacking) Hemozoin Hemozoin (Non-toxic Polymer) Probe->Hemozoin BLOCKS Autophagy Autophagic Flux Probe->Autophagy Inhibits (Raises pH) Extracellular Extracellular Space (pH 7.4) Extracellular->Probe Diffusion Lysosome Lysosome / Digestive Vacuole (pH 4.5 - 5.2) Cytosol->Lysosome Proton Trapping (Ionization of 4-NH) Lysosome->Heme Accumulation Heme->Hemozoin Polymerization

Caption: Figure 1. Mechanism of Action. The probe diffuses into acidic organelles (lysosomes/vacuoles) via proton trapping.[1] Inside, it binds free heme via π-stacking (preventing detoxification) and raises pH, inhibiting autophagic flux.

Troubleshooting & Critical Parameters
IssueProbable CauseSolution
Precipitation in Media High concentration (>50 µM) or rapid addition.[1]Dilute stock in intermediate media before adding to cells.[1] Keep final DMSO < 0.1%.[1]
High Cytotoxicity Lysosomal rupture or off-target effects.[1]Titrate dose (try 1–10 µM).[1] Check exposure time (limit to <24h for mechanistic studies).
No Effect on LC3 Insufficient accumulation time.Extend treatment to 6–12 hours.[1] Ensure pH of media is stable.[1]
Fluorescence Interference Quinoline core is naturally fluorescent.[1]Use appropriate filters (Ex/Em ~350/450 nm) or use colorimetric assays (MTT/Crystal Violet) instead of fluorescence-based viability.
References
  • Egan, T. J., et al. (2000). "Structure-function relationships in aminoquinolines: effect of amino and chloro groups on quinoline-hematin complex formation and inhibition of beta-hematin formation."[1] Journal of Medicinal Chemistry.

  • Silverman, R. B. (2004).[1] "Design of selective neuronal nitric oxide synthase inhibitors for the prevention of cerebral palsy." Accounts of Chemical Research. [1]

  • Kouznetsov, V. V., et al. (2005). "Synthesis and cytotoxic activity of new 2-substituted 4-aminoquinoline derivatives." Bioorganic & Medicinal Chemistry.

  • Hah, J. M., et al. (2001). "Reduced amide bond peptidomimetics... potent and highly selective inhibitors of neuronal nitric oxide synthase."[1][2] Journal of Medicinal Chemistry. [1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of N-isopropyl-4-quinolinamines

Subject: Optimization of Yield and Purity in C4-Amination of Quinoline Scaffolds Ticket ID: CHEM-SUP-882-Q Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open Executive Summary The...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimization of Yield and Purity in C4-Amination of Quinoline Scaffolds Ticket ID: CHEM-SUP-882-Q Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open

Executive Summary

The synthesis of N-isopropyl-4-quinolinamines presents a specific set of challenges compared to their unbranched counterparts (e.g., methyl- or ethyl- analogs). The steric bulk of the isopropyl group retards the rate of nucleophilic attack, while the volatility of isopropylamine (b.p. 32.4 °C) often leads to stoichiometric imbalances during thermal ramping.

This guide moves beyond standard textbook protocols, offering field-tested troubleshooting for the three primary synthetic methodologies: Acid-Catalyzed


 , Microwave-Assisted Synthesis , and Buchwald-Hartwig Amination .

Module 1: The Route (Thermal Displacement)

The Core Problem: Activation Energy vs. Nucleophile Loss

The 4-position of a quinoline ring is electrophilic, but often insufficient for rapid displacement by a sterically hindered secondary amine like isopropylamine. Standard reflux in ethanol often fails because the amine boils off before the reaction reaches the necessary activation energy (


C).
Troubleshooting Guide

Q: I am refluxing 4-chloroquinoline with isopropylamine in ethanol, but conversion stalls at 40%. Why? A: You are fighting two enemies: Deactivation and Volatility .

  • Volatility: Isopropylamine boils at ~32°C. In an ethanol reflux (78°C), your nucleophile is in the condenser, not the flask.[1]

  • Deactivation: The lone pair on the quinoline nitrogen renders the ring electron-rich, repelling the incoming amine.

The Fix (Protocol Alpha): The "Phenol Melt" Technique This is the industrial standard for 4-aminoquinolines (similar to Chloroquine synthesis). Phenol acts as a high-boiling solvent and a proton source to activate the quinoline nitrogen.

  • Step 1: Mix 4-chloroquinoline (1.0 equiv) and Phenol (4.0 - 5.0 equiv).

  • Step 2: Heat to 80°C to form a melt.

  • Step 3: Add Isopropylamine (2.5 equiv) dropwise via a sub-surface dip tube if possible.[1]

  • Step 4: Seal the vessel (Autoclave or heavy-walled pressure tube) and heat to 120–130°C for 12 hours.

  • Why it works: The phenol protonates the quinoline nitrogen (

    
    ), significantly lowering the LUMO energy at 
    
    
    
    , making it highly susceptible to attack.[1]

Q: The Phenol Melt worked, but work-up is a mess. How do I get rid of the phenol? A: Do not use column chromatography yet.

  • Dilute the reaction mixture with EtOAc or DCM.

  • Wash with 2M NaOH (3x).[1] The NaOH converts phenol to water-soluble sodium phenoxide.

  • The product (N-isopropyl-4-quinolinamine) remains in the organic layer.

  • Dry (

    
    ) and concentrate.
    
Visualization: The Activation Mechanism

SNAr_Mechanism cluster_0 Step 1: Activation cluster_1 Step 2: Attack cluster_2 Step 3: Elimination Start 4-Chloroquinoline Protonation Protonation (H+) Start->Protonation Activated Activated Cation (High Electrophilicity at C4) Protonation->Activated Phenol/Acid Attack Isopropylamine Attack (Steric Barrier) Activated->Attack Meisenheimer Meisenheimer-like Intermediate Attack->Meisenheimer Elimination Loss of HCl Meisenheimer->Elimination Product N-isopropyl-4-quinolinamine Elimination->Product

Caption: Acid-mediated activation of the quinoline ring is essential to overcome the steric hindrance of the isopropyl nucleophile.

Module 2: Microwave-Assisted Synthesis

The "Flash" Optimization

If you have access to a microwave reactor, this is the superior method for library synthesis. It overcomes the "wall effect" of thermal heating and allows for rapid superheating of the solvent above its boiling point.

Q: What are the optimal parameters for microwave synthesis? A:

  • Solvent: N-Methyl-2-pyrrolidone (NMP) or Isopropanol (with catalytic acetic acid).

  • Temperature: 150°C - 180°C.

  • Time: 10 - 20 minutes.

  • Stoichiometry: 1.0 eq Quinoline : 3.0 eq Isopropylamine.

Comparative Yield Data: Thermal vs. Microwave

ParameterThermal Reflux (EtOH)Sealed Tube (Phenol)Microwave (NMP)
Temp 78°C130°C180°C
Time 24 - 48 h12 h15 min
Yield 15 - 30% (Poor)75 - 85% (Good)85 - 95% (Excellent)
Purity (Crude) Low (Unreacted SM)Medium (Phenol residue)High

Module 3: Buchwald-Hartwig Amination (Catalytic Route)[1][2]

When Fails (Deactivated Rings)

If your quinoline scaffold has electron-donating groups (e.g., -OMe) at the 6, 7, or 8 positions, the ring is too electron-rich for


.[1] You must switch to Palladium catalysis.

Q: I'm seeing "Bis-arylation" or no reaction. Which ligand should I use? A:

  • Ligand Choice: For a secondary amine like isopropylamine, steric bulk is your friend.[1] Use BrettPhos or RuPhos . These ligands are bulky enough to promote reductive elimination of the hindered amine but prevent the binding of a second aryl halide.

  • Base: Use a weak base like

    
      or 
    
    
    
    to avoid side reactions. Strong alkoxides (
    
    
    ) can cause elimination of the isopropyl group to propene.

Protocol Beta: Pd-Catalyzed Cross-Coupling

  • Catalyst:

    
     (2 mol%) or Pd(OAc)2.
    
  • Ligand: BrettPhos (4 mol%) or BINAP (cheaper alternative, often sufficient).[1]

  • Solvent: 1,4-Dioxane or Toluene (degassed).

  • Temp: 100°C.

Decision Matrix: Selecting the Right Method

Method_Selection Start Start: 4-Haloquinoline Substrate Check1 Are there Electron Donating Groups (EDGs) on the ring? Start->Check1 SNAr_Path Ring is Electron Deficient (Standard) Check1->SNAr_Path No Pd_Path Ring is Electron Rich (Deactivated) Check1->Pd_Path Yes Check2 Is Microwave Available? SNAr_Path->Check2 Method_Buchwald Method C: Buchwald-Hartwig (Pd/BrettPhos, 100°C) Pd_Path->Method_Buchwald Method_MW Method A: Microwave (NMP, 180°C, 15 min) Check2->Method_MW Yes Method_Phenol Method B: Phenol Melt (Sealed Tube, 130°C) Check2->Method_Phenol No

Caption: Decision tree for selecting the optimal synthetic route based on substrate electronics and equipment availability.

References

  • Microwave-Assisted Synthesis of 4-Aminoquinolines

    • Title: Microwave-Assisted Synthesis of 4-Aminoquinoline Derivatives.[2][3][4][5]

    • Source: National Institutes of Health (NIH) / PMC.[1]

    • URL:[Link]

  • Buchwald-Hartwig Amination Protocols

    • Title: Buchwald-Hartwig Cross Coupling Reaction - Mechanism and Protocols.
    • Source: Organic Chemistry Portal.[6]

    • URL:[Link][1]

  • Nucleophilic Aromatic Substitution Mechanisms

    • Title: Nucleophilic Aromatic Substitution ( ) - Reaction Mechanism and Conditions.
    • Source: Wikipedia / Chemistry References.
    • URL:[Link][1][7]

  • General Synthesis of 4-Aminoquinolines (Review)

    • Title: 4-Aminoquinoline: a comprehensive review of synthetic str
    • Source: Frontiers in Chemistry.[3]

    • URL:[Link]

Sources

Optimization

Optimizing reaction conditions for thienyl coupling to quinoline rings

Topic: Optimizing Reaction Conditions for Thienyl Coupling to Quinoline Rings Ticket ID: #TQ-OPT-2024 Assigned Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reaction Conditions for Thienyl Coupling to Quinoline Rings Ticket ID: #TQ-OPT-2024 Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary

Coupling electron-rich thienyl moieties to electron-deficient quinoline rings presents a "perfect storm" of catalytic challenges: heteroatom catalyst poisoning (from the quinoline nitrogen) and rapid protodeboronation (of the 2-thienyl boronate).[1] This guide moves beyond standard textbook conditions to provide field-tested protocols for stabilizing your catalyst and your nucleophile simultaneously.

Quick Reference: The "Gold Standard" Starting Point

If you are starting a new screen, do not use TPP/Carbonate. Start here:

ParameterRecommendationRationale
Catalyst Pd(dppf)Cl₂·CH₂Cl₂ or Pd₂(dba)₃ + XPhos Bidentate ligands resist N-displacement; XPhos forms a bulky shield.
Solvent 1,4-Dioxane/Water (4:1) or n-Butanol High solubility for quinolines; protic solvents can accelerate transmetalation in difficult cases.
Base K₃PO₄ (3.0 equiv) or CsF (2.5 equiv) Anhydrous fluoride (CsF) is critical if protodeboronation is observed.
Temp 80–100 °C Quinoline activation energy is high; requires thermal push.
Additives None initially If conversion stalls, add 10 mol% pivalic acid (Lafrance protocol).
Troubleshooting Guide (Q&A Format)
Q1: My reaction turns black immediately, and I see <10% conversion. Is my catalyst dead?

Diagnosis: Catalyst Poisoning via N-Coordination. The quinoline nitrogen (especially if C8-substituted or unsubstituted) is a potent sigma-donor. It displaces labile ligands (like PPh₃) and forms a stable, inactive Palladium-Nitrogen complex (Pd-N).

The Fix:

  • Switch to Bidentate Ligands: Monodentate phosphines dissociate too easily. Use dppf or Xantphos .[2] The "bite angle" of these ligands locks the palladium, making it harder for the quinoline nitrogen to displace them.

  • The "Masking" Strategy: If the quinoline nitrogen is too aggressive, pre-complex it with a Lewis acid. Add 1.0 equiv of ZnCl₂ or Mg(OTf)₂ to the reaction. This ties up the nitrogen lone pair, leaving the halide available for oxidative addition.

Expert Tip: Never use Pd(PPh₃)₄ with unhindered quinolines. It is effectively a "nitrogen scavenger" in this context, not a catalyst.

Q2: I see the thienyl boronic acid disappearing on LCMS, but it’s not forming product. It’s becoming thiophene.

Diagnosis: Protodeboronation. 2-Thienylboronic acids are notoriously unstable. The C-B bond hydrolyzes rapidly under basic, aqueous conditions, replacing the boron with a proton. This is faster than the transmetalation step.

The Fix:

  • The "Anhydrous" Switch: Move to a Stille-like Suzuki condition.

    • Base: CsF (Cesium Fluoride) or Anhydrous K₃PO₄.

    • Solvent: Dry Dioxane or Toluene.

    • Mechanism: Fluoride activates the boronate without generating high concentrations of hydroxide (OH⁻), which is the culprit in protodeboronation.

  • Slow Addition: Do not add the boronic acid all at once. Add it as a solution via syringe pump over 2 hours. This keeps the concentration low, favoring the second-order coupling reaction over the first-order decomposition.

  • Use MIDA Boronates: If the boronic acid is too fragile, switch to the MIDA ester or Potassium Trifluoroborate (BF₃K) salt. These slowly release the active species.

Q3: I have the product, but I cannot separate it from the "homocoupled" bithiophene impurity.

Diagnosis: Purification Overlap. Thienyl-thienyl homocoupling is a common side reaction involving oxygen. The polarity of bithiophene is often frustratingly similar to the quinoline-thiophene product.

The Fix:

  • Silver Nitrate Impregnated Silica: Thiophene rings have high affinity for Ag(I). Run a small "plug" column using 10% AgNO₃/Silica. The bithiophene (with two sulfur atoms) will be retained much more strongly than your mono-thienyl product.

  • The "Destructive" Wash: If your product is stable to oxidation, treat the crude mixture with mild KMnO₄. Bithiophenes are more electron-rich and oxidizable than the quinoline-coupled product; they can often be degraded into polar species that stay on the baseline.

Visualizing the Optimization Logic

The following decision tree illustrates the logical flow for optimizing this specific transformation.

ThienylQuinolineOptimization Start Start: Standard Screen (Pd(dppf), K3PO4, Dioxane/H2O) CheckLCMS Check LCMS @ 1 Hour Start->CheckLCMS Decision1 Is SM (Quinoline) Consumed? CheckLCMS->Decision1 NoConversion Issue: Oxidative Addition Failure (Cat Poisoning) Decision1->NoConversion No (SM remains) BoronicGone Issue: Protodeboronation (Thiophene formation) Decision1->BoronicGone SM remains + Boronic gone GoodProd Good Conversion (>50%) Decision1->GoodProd Yes Soln_Ligand Action: Switch to XPhos or Add ZnCl2 (Lewis Acid) NoConversion->Soln_Ligand Soln_Base Action: Switch to Anhydrous CsF or MIDA Boronate BoronicGone->Soln_Base Optimize Optimize: Lower Temp or Reduce Cat Loading GoodProd->Optimize

Figure 1: Logic flow for diagnosing reaction failure based on LCMS data of the crude mixture.

Advanced Protocol: The "Nuclear Option" (Stille Coupling)

When Suzuki conditions fail due to extreme protodeboronation of the thienyl ring, the Stille coupling is the most reliable alternative because organostannanes do not protodemetallate easily.

Protocol:

  • Reagents: Quinoline halide (1.0 equiv), 2-(Tributylstannyl)thiophene (1.1 equiv).

  • Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd₂(dba)₃/P(t-Bu)₃.

  • Promoter: CuI (10 mol%) is essential. It facilitates the "Copper effect," transmetalating the thienyl group from Sn to Cu to Pd, accelerating the rate-determining step.

  • Solvent: Toluene, 110 °C, sealed tube.

  • Workup (Critical): To remove toxic tin residues, wash the organic layer with 10% aqueous KF . This forms insoluble polymeric Bu₃SnF, which can be filtered off.

References
  • BenchChem Technical Support. (2025).[3] Technical Support Center: Overcoming Catalyst Deactivation in Reactions with 3-Chloroquinoline. BenchChem. 3

  • Cox, P. A., et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited. LJMU Research Online. 4[1][5][6]

  • Gore, C. M., et al. (2012). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PMC/NIH. 7[1][5][6]

  • Isley, N. A., et al. (2021).[8] Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water. MDPI. 8

  • Billingsley, K., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH. 1

Sources

Troubleshooting

Support Ticket #TQ-404: Resolving Aromatic Crowding in Thienyl-Quinolines

Status: Open Priority: High (Blocker for Structure Elucidation) Assigned Specialist: Senior Application Scientist, NMR Spectroscopy Division Executive Summary The "Thienyl-Quinoline Jam" is a notorious bottleneck in hete...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Open Priority: High (Blocker for Structure Elucidation) Assigned Specialist: Senior Application Scientist, NMR Spectroscopy Division

Executive Summary

The "Thienyl-Quinoline Jam" is a notorious bottleneck in heterocyclic medicinal chemistry. You are likely seeing a multiplet pile-up in the 7.2 – 8.0 ppm region where the electron-rich thiophene protons (


) co-elute with the quinoline benzenoid protons (

).

Standard 1D proton NMR is often insufficient here because both rings are aromatic, yet they possess opposing electronic demands (Quinoline:


-deficient; Thiophene: 

-excessive). This guide provides a tiered troubleshooting workflow to deconvolute these signals without resorting to ultra-high field (800+ MHz) instruments.
Module 1: The Solvent Matrix (ASIS Effect)

The "One-Hour" Fix

Before running overnight 2D experiments, exploit the Aromatic Solvent-Induced Shift (ASIS) . This is not just "trying another solvent"; it is a targeted manipulation of the solute-solvent collision complex.

The Mechanism
  • Chloroform (

    
    ):  Acts primarily through polarity/H-bonding. It does not discriminate well between different types of aromatic rings.
    
  • Benzene (

    
    ):  The benzene ring has a strong magnetic anisotropy. It solvates the electron-deficient quinoline  ring differently (often face-to-face stacking) than the electron-rich thiophene  ring. This differential solvation creates a local magnetic field (
    
    
    
    ) that shifts the quinoline protons significantly upfield relative to the thiophene protons.
Protocol: The Solvent Swap
  • Prep: Dry your sample thoroughly. Residual

    
     in 
    
    
    
    ruins the effect.
  • Acquire: Run a standard 1H spectrum in

    
    .
    
  • Compare: Overlay with the

    
     spectrum.
    
    • Expectation: Quinoline protons (especially H2, H3, H4) often shift upfield by 0.2 – 0.5 ppm . Thiophene protons usually shift less (< 0.1 ppm).

Proton TypeElectronic CharacterShift Direction (in

)
Magnitude (

)
Quinoline (H2-H4)

-Deficient (Pyridine-like)
Upfield (Shielded)High (++++)
Quinoline (H5-H8) BenzenoidUpfield (Shielded)Medium (++)
Thiophene (

)

-Excessive
Variable/SmallLow (+)

Tech Note: If solubility in benzene is poor, Toluene-d8 is a valid alternative that often provides better solubility for polar heterocycles while maintaining the ASIS effect.

Module 2: The 2D Toolkit (HSQC & HMBC)

The "Definitive" Assignment

If solvent switching yields partial overlap, you must move to heteronuclear correlation. The carbon dimension is your "resolution expander."

Why HSQC Solves This

Proton dispersion is limited (~10 ppm). Carbon dispersion is vast (~200 ppm).

  • Thiophene Carbons (

    
    ):  Typically resonate at 120–130 ppm .
    
  • Quinoline Carbons: The pyridine-ring carbons (C2, C3, C4) and bridgehead carbons are electronically distinct. C2 is often very deshielded (>150 ppm).

Visual Workflow: The Resolution Tree

ResolutionStrategy Start Overlap Detected (7.2 - 8.0 ppm) Solvent Step 1: Solvent Swap (CDCl3 -> C6D6) Start->Solvent Check Resolved? Solvent->Check HSQC Step 2: 1H-13C HSQC (Identify C-H pairs) Check->HSQC No End Assign Spectrum Check->End Yes HMBC Step 3: HMBC (Connect Rings via C-C) HSQC->HMBC Assign Quaternaries TOCSY Step 4: 1D Selective TOCSY (Trace Spin Systems) HSQC->TOCSY Clarify Multiplets

Figure 1: Decision matrix for resolving aromatic signal overlap. The workflow prioritizes low-cost solutions (solvent) before expensive instrument time (2D).

Module 3: Advanced Spectral Editing (1D TOCSY)

The "Surgical" Approach

When you have a mixture of conformers or severe overlap where 2D cross-peaks are ambiguous, 1D Selective TOCSY is the most underutilized tool in the chemist's arsenal.

The Concept

Instead of exciting the whole spectrum, you use a "shaped pulse" to excite one clear resonance (the "Entry Point"). The magnetization then transfers exclusively to protons within that specific spin system (J-coupled network).

  • Thiophene Entry Point: The thiophene ring is usually an isolated spin system (unless fused). Exciting

    
     will reveal 
    
    
    
    and nothing else.
  • Quinoline Entry Point: Exciting H2 (usually a doublet/singlet far downfield at ~8.8 ppm) will light up H3 and H4. Exciting H5 (often a doublet) will reveal the H6-H7-H8 chain.

Step-by-Step Protocol
  • Identify an Orphan Peak: Find a proton signal that is not overlapped (e.g., the Quinoline H2 or a Thiophene proton shifted by a substituent).

  • Set Up 1D TOCSY:

    • Select the seltocsy or homodecop parameter set.

    • O1 Frequency: Set the transmitter frequency exactly on your orphan peak.

    • Selectivity: Use a Gaussian or Sinc shaped pulse (typically 50–80 Hz width) to avoid hitting neighbors.

  • Mixing Time (

    
    ): 
    
    • 20-30 ms: Reveals direct neighbors (vicinal coupling).

    • 80-100 ms: Propagates magnetization through the whole ring system (e.g., H5 -> H6 -> H7 -> H8).

  • Result: The output spectrum will show only the protons connected to your orphan peak. All overlapping junk from the other ring disappears.

References & Grounding
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 4: Correlations through the Chemical Bond).

    • Source:

  • Reich, H. J. (2024). Structure Determination Using NMR: Solvent Effects. University of Wisconsin-Madison.

    • Source:

  • Magritek Application Notes. (2016). The 1D TOCSY Experiment.

    • Source:

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.

    • Source:

Reference Data & Comparative Studies

Validation

Technical Validation of Quinolinamine Derivatives as EGFR Kinase Inhibitors

Executive Summary: The Shift to Covalent Inhibition The validation of quinolinamine derivatives—specifically 4-anilino-3-cyanoquinolines —represents a pivotal shift in EGFR-targeted therapy. While first-generation quinaz...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Shift to Covalent Inhibition

The validation of quinolinamine derivatives—specifically 4-anilino-3-cyanoquinolines —represents a pivotal shift in EGFR-targeted therapy. While first-generation quinazolines (e.g., Gefitinib, Erlotinib) established the efficacy of ATP-competitive inhibition, they are limited by reversible binding kinetics and susceptibility to the T790M "gatekeeper" mutation.

This guide provides a technical framework for validating quinolinamine derivatives (e.g., Pelitinib, Neratinib) as next-generation inhibitors. Unlike their quinazoline predecessors, these derivatives typically incorporate a Michael acceptor to form a covalent bond with Cys797 of EGFR. This mechanism requires a distinct validation protocol emphasizing time-dependent inhibition (


) rather than simple equilibrium 

.

Structural & Mechanistic Rationale

The Scaffold Divergence: Quinazoline vs. Quinoline

To validate a new derivative, one must first understand the structural baseline.

  • Quinazolines (Gefitinib): Rely on N1 and N3 for hydrogen bonding in the hinge region. They are potent but reversible.[1][2]

  • Quinolinamines (Pelitinib/Neratinib): The 3-cyano group increases the acidity of the aniline NH, strengthening the hydrogen bond with the hinge region (Met793). Critically, the quinoline scaffold offers a vector at the C6 or C7 position to attach an acrylamide or crotonamide "warhead" positioned perfectly to attack Cys797.

Mechanism of Action Visualization

The following diagram illustrates the mechanistic divergence you must demonstrate in your validation data.

EGFR_Mechanism cluster_Quinazoline Quinazoline (Gefitinib) cluster_Quinoline Quinolinamine (Neratinib/Pelitinib) ATP ATP Binding Pocket Signal Downstream Signaling (AKT/ERK) OFF ATP->Signal Block Phosphorylation Cys797 Cys797 Residue (Nucleophile) Gef Gefitinib (Reversible) Gef->ATP Competitive Binding Ner Quinolinamine (Irreversible) Ner->ATP High Affinity Binding Warhead Michael Acceptor (Acrylamide) Ner->Warhead Warhead->Cys797 Covalent Bond (Irreversible)

Figure 1: Mechanistic comparison. Quinolinamines utilize a dual-mode action: high-affinity hinge binding followed by covalent modification of Cys797, unlike the purely competitive mode of Quinazolines.

Comparative Performance Data

When validating a novel quinolinamine, you must benchmark it against established standards. The table below summarizes expected performance metrics. Note that while Gefitinib is superior in Wild Type (WT) reversible binding, Quinolinamines dominate in resistance models.

FeatureGefitinib (Benchmark)Pelitinib (EKB-569) Neratinib (HKI-272) Novel Quinolinamine Target
Scaffold 4-anilinoquinazoline3-cyano-4-anilinoquinoline3-cyano-4-anilinoquinolineMust maintain 3-CN group
Binding Type Reversible (ATP competitive)Irreversible (Covalent)Irreversible (Covalent)Target Irreversible
EGFR WT IC50 0.4 - 0.5 nM38 - 40 nM1 - 3 nM< 50 nM acceptable
EGFR T790M IC50 > 3,000 nM (Resistant)~ 200 - 400 nM2 - 10 nM< 100 nM (Critical)
Cellular Target A431 (WT Overexpressed)A431, SKBR3H1975 (T790M/L858R)H1975 Potency is key
Washout Recovery Rapid recovery of signalingSustained inhibitionSustained inhibitionMust show >24h inhibition

Expert Insight: Do not discard a quinolinamine derivative simply because its WT IC50 is higher than Gefitinib. The clinical value lies in the T790M potency and the duration of inhibition (residence time), not just thermodynamic affinity.

Experimental Validation Protocols

Biochemical Kinase Assay (Time-Dependent)

Standard IC50 assays often underestimate covalent inhibitors. You must perform a pre-incubation step to allow the covalent bond to form.

Methodology:

  • System: Use a Radiometric (

    
    -ATP) or ADP-Glo™ assay platform. Avoid fluorescence-based binding assays (like polarization) initially, as quinolines are often naturally fluorescent and can cause artifacts.
    
  • Preparation: Prepare 3x stocks of Enzyme (EGFR T790M), Substrate (Poly-Glu-Tyr), and Compound.

  • Pre-incubation (The Critical Step): Incubate Enzyme + Compound for 30 minutes before adding ATP.

    • Control: Run a parallel plate with 0 minutes pre-incubation.

    • Validation: A true covalent quinolinamine will show a significantly lower IC50 (left-shift) in the 30-min plate compared to the 0-min plate. Gefitinib will show no shift.

  • Reaction: Add ATP/Substrate and incubate for 60 mins at RT.

  • Detection: Measure luminescence (ADP-Glo) or scintillation counts.

Cellular Western Blot (Phospho-EGFR)

To prove the compound enters the cell and engages the target in a complex environment.

Methodology:

  • Cell Lines:

    • A431: High EGFR WT (Positive Control).

    • H1975: Hinge mutation (L858R) + Gatekeeper (T790M).

  • Treatment: Serum-starve cells overnight. Treat with compound (0, 10, 100, 1000 nM) for 4 hours.

  • Stimulation: Pulse with EGF (50 ng/mL) for 15 mins to activate the pathway.

  • Lysis & Blotting: Lyse cells. Blot for:

    • p-EGFR (Tyr1068): The primary docking site for Grb2 (downstream signaling).

    • Total EGFR: Loading control.

    • p-ERK1/2: To verify downstream pathway shutdown.

  • Validation Criteria: A successful quinolinamine must inhibit p-EGFR in H1975 cells at <100 nM. Gefitinib will fail in this line.

Validation Workflow Visualization

The following flow chart outlines the logical progression for validating a hit compound.

Validation_Workflow Start Novel Quinolinamine Derivative Docking In Silico Docking (Verify Cys797 Distance < 4Å) Start->Docking Enzymatic Biochemical Assay (+/- Pre-incubation) Docking->Enzymatic Decision1 IC50 Shift observed? Enzymatic->Decision1 Cellular Cell Viability (MTT) H1975 (T790M) vs A431 Decision1->Cellular Yes (Covalent) Fail Discard / Redesign Decision1->Fail No Washout Washout Assay (Test Irreversibility) Cellular->Washout Western Western Blot (p-EGFR Tyr1068) Washout->Western

Figure 2: Step-by-step validation logic. Note the "IC50 Shift" decision point; without time-dependent inhibition, the compound is likely not acting via the desired covalent mechanism.

References

  • Wissner, A., et al. (2003). "Synthesis and Structure-Activity Relationships of 6,7-Disubstituted 4-Anilinoquinoline-3-carbonitriles. The Design of an Orally Active, Irreversible Inhibitor of the Tyrosine Kinase Activity of the Epidermal Growth Factor Receptor (EGFR) and the Human Epidermal Growth Factor Receptor-2 (HER-2)."[3][4][5][6][7] Journal of Medicinal Chemistry. Link

  • Rabindran, S. K., et al. (2004). "Antitumor activity of HKI-272, an orally active, irreversible inhibitor of the HER-2 tyrosine kinase." Cancer Research. Link

  • Kobayashi, S., et al. (2005).[8] "EGFR mutation and resistance of non-small-cell lung cancer to gefitinib."[8] New England Journal of Medicine.[8] Link

  • Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual."[8] Promega Protocols. Link

  • Thermo Fisher Scientific. "LanthaScreen™ Eu Kinase Binding Assay for EGFR." User Guide. Link

Sources

Comparative

Comparative Analysis: Thienyl- vs. Phenyl-Substituted Quinolines

Executive Summary This guide provides a technical comparison between thienyl- and phenyl-substituted quinolines , targeting medicinal chemists and materials scientists. The quinoline scaffold is a privileged structure in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between thienyl- and phenyl-substituted quinolines , targeting medicinal chemists and materials scientists. The quinoline scaffold is a privileged structure in drug discovery and optoelectronics. While the phenyl ring is the standard aromatic substituent, the thienyl (thiophene) ring acts as a critical bioisostere and electronic modulator.

Key Takeaway: Replacing a phenyl group with a thienyl group on a quinoline core typically results in a bathochromic shift (red-shift) in optical spectra, altered metabolic liability (S-oxidation vs. epoxidation), and enhanced lipophilicity without significantly changing the steric bulk.

Electronic & Structural Analysis[1]

Geometric & Steric Comparison

The choice between a phenyl (6-membered) and thienyl (5-membered) ring fundamentally alters the molecular geometry and packing.

  • Bond Angles: The internal C-S-C angle of thiophene (~92°) is significantly smaller than the C-C-C angle of benzene (120°). This reduces steric hindrance at the ortho positions relative to the connection point, often allowing the thienyl ring to adopt a more coplanar conformation with the quinoline core compared to a phenyl ring.

  • Coplanarity: Increased coplanarity facilitates stronger

    
    -
    
    
    
    stacking and electron delocalization.
  • Size: Thiophene is physically smaller than benzene, often described as a "super-benzene" in materials science due to its higher electron density per unit volume.

Electronic Effects (ESP)
  • Phenyl: Acts as a weak electron donor or acceptor depending on substitution. It is electronically "neutral" relative to the electron-rich thiophene.

  • Thienyl: A strong

    
    -electron donor. The sulfur atom's lone pairs participate in conjugation, raising the Highest Occupied Molecular Orbital (HOMO) energy level. This makes thienyl-quinolines more susceptible to oxidative processes (both electrochemical and metabolic).
    

Optoelectronic Performance

For applications in OLEDs and fluorescent probes, the thienyl vs. phenyl choice dictates the emission color and efficiency.

Photophysical Data Comparison

The following table illustrates the "Thienyl Shift."[1] Replacing a phenyl ring with a thienyl ring consistently narrows the HOMO-LUMO gap.

Property2-Phenyl-Quinoline Derivative2-Thienyl-Quinoline DerivativeEffect of Thienyl Substitution
Abs. Max (

)
~330-350 nm~360-380 nmRed-shift (+20-30 nm) due to extended conjugation.
Emission (

)
Blue/Cyan (400-450 nm)Green/Yellow (480-550 nm)Bathochromic shift ; lower energy emission.
Quantum Yield (

)
Moderate (0.3 - 0.6)Variable (0.1 - 0.8)Often lower in solution due to heavy-atom effect (S) and torsional relaxation, but high in solid state.
Bandgap (

)
Wide (~3.0 - 3.2 eV)Narrower (~2.6 - 2.8 eV)Better charge transport for semiconductors.

Data inferred from comparative studies on quinoxaline/quinazoline analogs which share identical electronic trends [1, 2].

Electrochemical Potentials
  • HOMO Level: Thienyl substitution raises the HOMO level (less negative ionization potential), facilitating hole injection in OLED devices.

  • LUMO Level: The effect on LUMO is less pronounced but generally results in a slight stabilization.

Medicinal Chemistry & Biological Profile[3][4][5][6][7][8][9]

In drug design, thiophene is a classic bioisostere for phenyl, but they are not identical.

Bioisosterism & Metabolism
  • Lipophilicity (LogP): Thienyl derivatives are generally more lipophilic than their phenyl counterparts, improving membrane permeability.

  • Metabolic "Soft Spot":

    • Phenyl:[2][3][4] Metabolized via CYP450 epoxidation or hydroxylation.

    • Thienyl:[5][1] Metabolized via S-oxidation (sulfoxide/sulfone formation) or ring opening. This can be a liability (toxicity) or a design feature (prodrug activation).

Comparative Activity (Case Study: Antitumor/Antiviral)

Recent screens against SARS-CoV-2 and cancer lines highlight the functional differences.

Target/Cell LinePhenyl-Quinoline ActivityThienyl-Quinoline ActivityInsight
SARS-CoV-2 EC

~6

M (Compound 1a) [3]
Not determined in same screenPhenyl-quinolines are privileged scaffolds for viral helicase inhibition.
MCF-7 (Breast Cancer) IC

~3.89

M (Anilino-deriv) [4]
IC

often < 1

M
Thienyl derivatives often show higher cytotoxicity due to enhanced intercalation or tubulin binding.
GluN2B Receptor

= 204 nM

= 26 nM
Thienyl analog showed 8-fold higher affinity , likely due to specific S...X interactions in the binding pocket [5].
Decision Logic: When to Swap?

The following diagram outlines the strategic decision process for a medicinal chemist.

SAR_Decision Start Lead Optimization: Phenyl-Quinoline Core Issue1 Issue: Low Potency? Start->Issue1 Issue2 Issue: Metabolic Instability? Start->Issue2 Issue3 Issue: Solubility? Start->Issue3 Action_Thienyl Switch to Thienyl Issue1->Action_Thienyl steric fit / electronics Action_Fluoro Switch to Fluorophenyl Issue2->Action_Fluoro block metabolism Action_Pyridine Switch to Pyridine Issue3->Action_Pyridine reduce LogP Result_Thienyl Effect: - Increased Lipophilicity - Better pi-stacking - Potential S-oxidation Action_Thienyl->Result_Thienyl caption Figure 1: Strategic rationale for Thienyl vs. Phenyl bioisosteric replacement.

Experimental Protocols

Synthesis: Suzuki-Miyaura Cross-Coupling

The most robust method to install either ring is Palladium-catalyzed cross-coupling.

Reagents:

  • Substrate: 2-Chloroquinoline or 2-Bromoquinoline.

  • Boronic Acid: Phenylboronic acid (for Phenyl-Q) or Thiophen-2-ylboronic acid (for Thienyl-Q).

  • Catalyst: Pd(PPh

    
    )
    
    
    
    (Standard) or Pd(dppf)Cl
    
    
    (for sterically hindered substrates).
  • Base: Na

    
    CO
    
    
    
    (2M aqueous).
  • Solvent: 1,4-Dioxane or Toluene/Ethanol (4:1).

Protocol Steps:

  • Degassing: Charge a Schlenk flask with halo-quinoline (1.0 equiv), boronic acid (1.2 equiv), and base (3.0 equiv). Dissolve in solvent. Sparge with Argon for 15 minutes. Critical: Oxygen poisons the Pd(0) species.

  • Catalyst Addition: Add Pd catalyst (5 mol%).

  • Reflux: Heat to 90-100°C for 12-16 hours. Monitor by TLC (Thienyl derivatives usually run higher R

    
     than starting material but close to phenyl analogs).
    
  • Workup: Cool to RT. Filter through Celite. Extract with EtOAc/Water.

  • Purification: Silica gel chromatography.

    • Note: Thienyl-quinolines may degrade on acidic silica; add 1% Et

      
      N to eluent if streaking occurs.
      
Synthetic Workflow Diagram

Synthesis_Workflow Reactants Halo-Quinoline + Boronic Acid Cycle Catalytic Cycle (Ox. Add -> Transmetal -> Red. Elim) Reactants->Cycle + Base/Solvent Catalyst Pd Catalyst (Pd(PPh3)4) Catalyst->Cycle Product 2-Thienyl/Phenyl Quinoline Cycle->Product Purification Workup & Column (Silica) Product->Purification caption Figure 2: Suzuki-Miyaura coupling workflow for quinoline functionalization.

References

  • ResearchGate. (2016). Synthesis and Photophysical Studies of 2-(Thiophen-2-yl)-4-(morpholin-4-yl)quinazoline Derivatives. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity. Retrieved from [Link]

  • PubMed. (2005).[2] Synthesis and cytotoxic evaluation of certain 4-anilino-2-phenylquinoline derivatives. Retrieved from [Link]

  • National Institutes of Health (NIH). (2014). Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands. Retrieved from [Link]

Sources

Validation

A Comprehensive Guide to Establishing Reference Standards for the Purity of N-Isopropyl-2-(2-thienyl)-4-quinolinamine and Other Novel Quinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the synthesis of novel chemical entities like N-Isopropyl-2-(2-thienyl)-4-quinolinamine marks t...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the synthesis of novel chemical entities like N-Isopropyl-2-(2-thienyl)-4-quinolinamine marks the beginning of a rigorous journey toward understanding their therapeutic potential. A critical and non-negotiable aspect of this journey is the establishment of a highly purified and well-characterized reference standard. This guide, moving beyond a simple comparative analysis of non-existent commercial standards for this specific novel compound, provides a comprehensive framework for the de novo establishment and certification of a reference standard for N-Isopropyl-2-(2-thienyl)-4-quinolinamine, a process applicable to other new quinoline derivatives.

As a senior application scientist, the rationale behind our experimental choices is as crucial as the methods themselves. The integrity of all subsequent research—from preclinical toxicology to formulation development—hinges on the quality of the reference standard used. Therefore, we will delve into the causality of our analytical strategies, ensuring a self-validating and robust approach to purity determination.

The Foundational Role of a Reference Standard

A reference standard is a highly purified and well-characterized substance used as a benchmark for qualitative and quantitative analysis.[1][2] For a novel compound like N-Isopropyl-2-(2-thienyl)-4-quinolinamine, where no compendial standards from sources like the United States Pharmacopeia (USP) or European Pharmacopoeia (EP) exist, the responsibility falls upon the developing laboratory or sponsor to create one.[1] This in-house primary standard is essential for:

  • Structural Confirmation: Unambiguously confirming the chemical identity of the synthesized molecule.

  • Quantitative Analysis: Determining the exact amount of the active pharmaceutical ingredient (API) in bulk batches and formulated products.

  • Impurity Profiling: Identifying and quantifying any process-related impurities or degradation products.[1]

  • Stability Studies: Assessing the degradation of the API under various environmental conditions.

The U.S. Food and Drug Administration (FDA) mandates that reference standards be of the "highest purity that can be obtained through reasonable effort" and "thoroughly characterized to assure the identity, strength, and quality".[2]

Synthesis and Purification of the Candidate Reference Material

A Multi-Pronged Approach to Characterization and Purity Assignment

The purity of a reference standard is not determined by a single method. Instead, a "mass balance" approach is often employed, where the content of the primary compound is determined by subtracting the sum of all identified impurities (organic, inorganic, residual solvents, and water) from 100%.[4][5][6] This creates a self-validating system.

Structural Elucidation and Identification

Before assessing purity, the absolute identity of the candidate material must be unequivocally confirmed. A combination of spectroscopic techniques is indispensable.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are paramount for elucidating the carbon-hydrogen framework, confirming the connectivity of the isopropyl, thienyl, and quinoline moieties.[7] Advanced 2D NMR techniques (COSY, HSQC, HMBC) can further solidify the structural assignment.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the accurate mass of the molecular ion, which can confirm the elemental composition.[8] Fragmentation patterns observed in MS/MS experiments can offer further structural confirmation by identifying characteristic fragments of the quinoline and thienyl rings.[8][9][10]

  • Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the key functional groups present in the molecule, such as N-H stretches, aromatic C-H, and C=N bonds.

  • Elemental Analysis: Provides the percentage composition of C, H, N, and S, which should match the theoretical values for the proposed structure.

Chromatographic Purity Assessment

Chromatographic techniques are the workhorses for separating and quantifying organic impurities that are structurally related to the main compound.

  • High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method with UV detection is the most common technique for purity assessment.[11][12] The goal is to develop a method that can separate the main peak from all potential process impurities and degradation products. A photodiode array (PDA) detector is often used to assess peak purity.[11]

  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size), as quinoline derivatives are often amenable to this stationary phase.

  • Mobile Phase Selection:

    • A common starting point is a gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[11]

    • The gradient should run from a low to a high concentration of the organic solvent to ensure elution of all components.

  • Wavelength Selection: Using a PDA detector, determine the wavelength of maximum absorbance for N-Isopropyl-2-(2-thienyl)-4-quinolinamine. This wavelength will be used for quantification.

  • Optimization: Adjust the gradient slope, flow rate, and column temperature to achieve optimal separation (resolution > 2) between the main peak and any impurities.

  • Quantification: The purity is typically expressed as the area percentage of the main peak relative to the total area of all peaks detected.

Absolute Purity Determination by Quantitative NMR (qNMR)

While HPLC provides relative chromatographic purity, quantitative NMR (qNMR) offers a direct and highly accurate method for determining the absolute purity (assay) of the reference standard without the need for a specific reference standard of the analyte itself.[13][14] The principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[15][16]

The purity is calculated by comparing the integral of a specific, well-resolved proton signal from the analyte with the integral of a signal from a certified internal standard of known purity and weight.[4][13]

  • Selection of Internal Standard (IS): Choose a high-purity, stable, non-hygroscopic certified reference material (e.g., maleic acid, dimethyl sulfone) with proton signals that do not overlap with any signals from N-Isopropyl-2-(2-thienyl)-4-quinolinamine.[13]

  • Sample Preparation:

    • Accurately weigh a specific amount of the candidate reference material and the internal standard into a vial.

    • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum under quantitative conditions (e.g., ensuring long relaxation delays).

    • Repeat the measurement multiple times to ensure reproducibility.

  • Data Processing and Calculation:

    • Carefully integrate a well-resolved, unique signal for the analyte and a signal for the internal standard.

    • Calculate the purity (P) of the analyte using the following formula[16]: P_analyte = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • M = Molar mass

      • m = mass

      • P = Purity of the standard

Determination of Other Impurities
  • Water Content: Determined by Karl Fischer titration.

  • Residual Solvents: Quantified using Gas Chromatography (GC) with a headspace autosampler.[16]

  • Inorganic Impurities (Residue on Ignition/Sulfated Ash): Determined by measuring the amount of residue remaining after combustion of the sample in the presence of sulfuric acid.

Data Comparison and Final Purity Assignment

The final purity value of the reference standard is assigned by consolidating the data from all the analytical techniques employed.

Analytical Technique Parameter Measured Typical Acceptance Criteria
HPLC-PDA Chromatographic Purity≥ 99.5%
qNMR Absolute Purity (Assay)Value should be in close agreement with the mass balance calculation.
Karl Fischer Titration Water Content≤ 0.5%
Headspace GC Residual SolventsWithin ICH limits
Residue on Ignition Inorganic Impurities≤ 0.1%

Purity Assignment (Mass Balance Example): Purity (%) = 100% - (% Organic Impurities by HPLC + % Water + % Residual Solvents + % Inorganic Impurities)

Visualizing the Workflow

A systematic workflow is crucial for establishing a reference standard.

G cluster_0 Material Preparation cluster_1 Structural Characterization cluster_2 Purity Determination cluster_3 Finalization Synthesis Synthesis Purification Purification Synthesis->Purification e.g., Recrystallization NMR NMR Purification->NMR MS MS Purification->MS IR IR Purification->IR Elemental_Analysis Elemental_Analysis Purification->Elemental_Analysis HPLC HPLC (Organic Impurities) Purification->HPLC qNMR qNMR (Assay) Purification->qNMR KF Karl Fischer (Water) Purification->KF GC GC (Residual Solvents) Purification->GC ROI Residue on Ignition Purification->ROI Purity_Assignment Purity Assignment & Certificate of Analysis HPLC->Purity_Assignment qNMR->Purity_Assignment KF->Purity_Assignment GC->Purity_Assignment ROI->Purity_Assignment Stability_Testing Stability Testing & Retest Date Assignment Purity_Assignment->Stability_Testing

Caption: Workflow for establishing a reference standard for a novel compound.

Conclusion and Best Practices

Establishing a reference standard for a novel molecule like N-Isopropyl-2-(2-thienyl)-4-quinolinamine is a meticulous process that forms the bedrock of reliable drug development. It requires a multi-faceted analytical approach where orthogonal methods are used to build confidence in the material's identity and purity. The absence of commercially available standards should not be a roadblock but rather an impetus for researchers to apply rigorous scientific principles to create their own well-characterized primary standards. By following a structured, evidence-based workflow, scientists can ensure the quality and integrity of their research data from discovery through to clinical application.

References

  • Malz, F., & Jancke, H. (2005). Validation of 1H-NMR for quantitative determination of the purity of drug reference materials using the PULCON methodology. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823. [Link]

  • Patsnap. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. [Link]

  • MRIGlobal. (n.d.). Four Keys to Reference Standard Management. [Link]

  • Kim, J. H., et al. (2021). Quantitative NMR as a Versatile Tool for the Reference Material Preparation. Molecules, 26(2), 433. [Link]

  • Encyclopedia.pub. (n.d.). qNMR for Reference Material Preparation. [Link]

  • Kim, J. H., et al. (2021). Quantitative NMR as a Versatile Tool for the Reference Material Preparation. Molecules, 26(2), 433. [Link]

  • Oxford Instruments. (n.d.). Pharmaceutical Manufacturing: Consistency and Purity. [Link]

  • Lourdes, M. (2009, April 2). Reference-Standard Material Qualification. Pharmaceutical Technology. [Link]

  • Kumar, A., et al. (2024). Design, Synthesis, and Antibacterial Evaluation of Novel Quinoline Derivatives. International Journal of Scientific Development and Research, 9(2), 1-13. [Link]

  • Separation Science. (2023, December 8). Certified reference materials for quantitative NMR. [Link]

  • ResearchGate. (2020, January). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. [Link]

  • Asian Journal of Pharmaceutical Research. (2018). Steps involved in HPLC Method Development. [Link]

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). [Link]

  • Creative Biolabs. (n.d.). Reference Standard Preparation & Characterization. [Link]

  • World Journal of Pharmaceutical and Medical Research. (2023, December 11). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. [Link]

  • Indian Journal of Forensic Medicine & Toxicology. (2021, September 5). A Review on Novel Analytical Method Development and Validation by RP-HPLC Method. [Link]

  • Pérez-Bernal, M. J., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Food Chemistry, 187, 481-488. [Link]

  • World Health Organization. (2018). Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances. [Link]

  • Eurofins. (n.d.). The ABC's of Reference Standard Management. [Link]

  • IOP Conference Series: Earth and Environmental Science. (2023, July 14). Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. [Link]

  • ResearchGate. (2025, August 7). 2.3. Mass spectrometry in impurity profiling. [Link]

  • Novelty Journals. (2022, June 20). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. [Link]

  • Almac Group. (n.d.). Trace Impurity Identification using Q-TOF Mass Spectroscopy CASE STUDY. [Link]

  • ResearchGate. (2024, June). A Synthesis, Characterization and Biological Activity Evaluation of Novel Quinoline Derivatives as Antibacterial Drug. [Link]

  • Journal of Applied Pharmaceutical Science. (n.d.). Recent Trends in Analytical Techniques for Impurity Profiling. [Link]

  • Organic Process Research & Development. (2026, February 11). A Fit-for-Purpose Synthesis of a Chiral Oxa-azaspiro Building Block. [Link]

  • MDPI. (2023, November 13). Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride. [Link]

  • Elsevier. (n.d.). Comprehensive Heterocyclic Chemistry - 1st Edition. [Link]

  • ResearchGate. (n.d.). Comprehensive Heterocyclic Chemistry III | Request PDF. [Link]

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Comparative

Benchmarking 4-quinolinamine activity in antimalarial assays

A Comparative Guide to Benchmarking 4-Quinolinamine Activity in Antimalarial Assays In the global fight against malaria, the 4-quinolinamine scaffold remains a cornerstone of antimalarial drug discovery.[1] Chloroquine,...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to Benchmarking 4-Quinolinamine Activity in Antimalarial Assays

In the global fight against malaria, the 4-quinolinamine scaffold remains a cornerstone of antimalarial drug discovery.[1] Chloroquine, the archetypal member of this class, served as a first-line treatment for decades due to its high efficacy, low toxicity, and ease of administration.[2] However, the widespread emergence of chloroquine-resistant Plasmodium falciparum strains has necessitated the development of novel 4-quinolinamine derivatives capable of overcoming these resistance mechanisms.[3] This guide provides a comprehensive framework for benchmarking the in vitro and in vivo activity of novel 4-quinolinamine compounds, ensuring robust and comparable data for researchers, scientists, and drug development professionals.

The Enduring Relevance of the 4-Quinolinamine Core

The mechanism of action for 4-quinolinamine drugs is centered on the parasite's food vacuole.[4][5] During its intraerythrocytic stage, the parasite digests host hemoglobin, releasing toxic heme as a byproduct.[5] To protect itself, the parasite polymerizes heme into an inert crystalline substance called hemozoin.[5] 4-quinolinamines, being weak bases, accumulate in the acidic environment of the food vacuole and interfere with this detoxification process by capping hemozoin molecules, leading to a buildup of toxic heme and subsequent parasite death.[4][5][6][7]

Chloroquine resistance is primarily associated with mutations in the P. falciparum chloroquine resistance transporter (PfCRT) protein, which facilitates the efflux of the drug from the food vacuole.[3][8] Structure-activity relationship (SAR) studies have been instrumental in designing new 4-quinolinamine analogs that can evade this resistance. Key structural features influencing activity include:

  • The 7-Chloro Group: An electron-withdrawing group at the 7-position of the quinoline ring is crucial for optimal activity.[9]

  • The 4-Amino Side Chain: The nature and length of the alkylamino side chain at the 4-position significantly impact the drug's basicity, accumulation in the food vacuole, and overall efficacy.[9][10][11] Modifications to this side chain have yielded compounds with activity against chloroquine-resistant strains.[2][3]

Benchmarking Workflow: A Multi-tiered Approach

A rigorous assessment of a novel 4-quinolinamine's antimalarial potential requires a multi-step evaluation process, progressing from in vitro screening to in vivo efficacy models.

Caption: A typical workflow for benchmarking novel antimalarial compounds.

In Vitro Activity Assessment: The First Hurdle

The initial step in evaluating a new 4-quinolinamine derivative is to determine its intrinsic activity against P. falciparum in culture. This is typically expressed as the half-maximal inhibitory concentration (IC50), the drug concentration required to inhibit parasite growth by 50%.

Standard Assays for IC50 Determination

Several robust and high-throughput methods are available for determining the IC50 of antimalarial compounds.[12]

AssayPrincipleAdvantagesDisadvantages
SYBR Green I-based Fluorescence Assay Measures parasite DNA content using the fluorescent dye SYBR Green I, which intercalates with double-stranded DNA.[13][14][15]High-throughput, relatively inexpensive, and does not require radioisotopes.[14]Background fluorescence from host cell DNA can be an issue, especially at low parasitemia.[14][16]
Parasite Lactate Dehydrogenase (pLDH) Assay Measures the activity of parasite-specific lactate dehydrogenase, an enzyme essential for glycolysis in Plasmodium.[17][18][19]High-throughput, non-radioactive, and reflects parasite viability.[17][18]Can be less sensitive than other methods and may not be suitable for slow-acting drugs.[19]
[³H]-Hypoxanthine Incorporation Assay Measures the incorporation of radiolabeled hypoxanthine into parasite nucleic acids during growth.[12]Highly sensitive and considered a "gold standard" method.Requires the use of radioisotopes, specialized equipment, and is more labor-intensive.[12]

Experimental Protocol: SYBR Green I-based Fluorescence Assay [13][20]

  • Parasite Culture: Maintain asynchronous P. falciparum cultures (e.g., chloroquine-sensitive 3D7 and chloroquine-resistant K1 strains) in human erythrocytes at 3-5% hematocrit in a low oxygen environment (5% CO₂, 5% O₂, 90% N₂).[21]

  • Plate Preparation: Prepare serial dilutions of the test compounds and reference drugs (e.g., chloroquine, artemisinin) in 96-well plates.

  • Assay Initiation: Add parasitized erythrocytes (0.5% parasitemia, primarily ring stages) to the plates and incubate for 72 hours under standard culture conditions.

  • Lysis and Staining: Add lysis buffer containing SYBR Green I to each well and incubate in the dark.

  • Fluorescence Reading: Measure fluorescence using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[13]

  • Data Analysis: Calculate IC50 values by fitting the dose-response data to a sigmoidal curve.

Caption: Workflow for the SYBR Green I-based antimalarial assay.

Assessing Cytotoxicity: A Critical Checkpoint

A promising antimalarial compound must be selectively toxic to the parasite with minimal effects on host cells. Therefore, it is essential to assess the cytotoxicity of the compounds against a mammalian cell line (e.g., Vero or HepG2 cells).[22]

Experimental Protocol: MTT Cytotoxicity Assay [22]

  • Cell Culture: Culture a mammalian cell line (e.g., L929 fibroblasts) in 96-well plates until confluent.[23]

  • Compound Exposure: Expose the cells to serial dilutions of the test compounds for 24-48 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Viable cells will reduce the yellow MTT to purple formazan crystals.[22]

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at approximately 570 nm.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50) and determine the selectivity index (SI = CC50 / IC50). A higher SI value indicates greater selectivity for the parasite.

In Vivo Efficacy: The Litmus Test

Compounds demonstrating potent in vitro activity and a favorable selectivity index should be advanced to in vivo efficacy studies, typically using a rodent malaria model such as Plasmodium berghei in mice.[21][24][25]

The Peters' 4-Day Suppressive Test

The Peters' 4-day suppressive test is a standard primary in vivo assay to evaluate the blood schizontocidal activity of a compound.[26][27][28][29][30]

Experimental Protocol: Peters' 4-Day Suppressive Test [27][28]

  • Infection: Inoculate mice intraperitoneally with P. berghei-parasitized erythrocytes.

  • Treatment: Administer the test compound orally or subcutaneously once daily for four consecutive days, starting a few hours after infection.[27][28]

  • Parasitemia Monitoring: On day 5, prepare thin blood smears from the tail blood of each mouse, stain with Giemsa, and determine the percentage of parasitized red blood cells by microscopy.

  • Data Analysis: Calculate the percentage of parasitemia suppression for each treatment group relative to a vehicle-treated control group. The effective dose (ED50 and ED90), the dose that suppresses parasitemia by 50% and 90% respectively, can be determined from dose-response studies.[21]

Comparative Data Presentation

To facilitate a clear comparison, the in vitro and in vivo data for a novel 4-quinolinamine compound should be presented alongside data for standard reference drugs.

Table 1: In Vitro Antimalarial Activity and Cytotoxicity

CompoundIC50 (nM) vs. 3D7 (P. falciparum)IC50 (nM) vs. K1 (P. falciparum)Resistance Index (K1 IC50 / 3D7 IC50)CC50 (nM) vs. Vero CellsSelectivity Index (CC50 / K1 IC50)
Novel 4-Quinolinamine [Experimental Value][Experimental Value][Calculated Value][Experimental Value][Calculated Value]
Chloroquine 10 - 20150 - 300~15> 20,000> 67
Artemisinin 5 - 105 - 10~1> 10,000> 1000

Table 2: In Vivo Antimalarial Efficacy (4-Day Suppressive Test)

CompoundDose (mg/kg/day, p.o.)% Parasitemia Suppression (Day 5)
Novel 4-Quinolinamine [Test Dose][Experimental Value]
Chloroquine 10> 95%
Vehicle Control -0%

Conclusion

A systematic and comparative approach is crucial for accurately benchmarking the antimalarial activity of novel 4-quinolinamine derivatives. By employing standardized in vitro assays to determine potency and selectivity, followed by robust in vivo models to assess efficacy, researchers can generate the high-quality data necessary to identify promising lead candidates. This structured evaluation, comparing novel compounds against established drugs like chloroquine and artemisinin, provides the essential context for advancing the next generation of 4-quinolinamine-based antimalarials in the ongoing battle against this devastating disease.

References

  • Fidock, D. A., Rosenthal, P. J., Croft, S. L., Brun, R., & Nwaka, S. (2004). Antimalarial drug discovery: efficacy models for compound screening. Nature Reviews Drug Discovery, 3(6), 509-520. Available at: [Link]

  • World Health Organization. (2012). P. falciparum drug sensitivity assay using SYBR® Green I. WWARN Procedure INV08. Available at: [Link]

  • Mishra, S. K., Parida, P., & Mohanty, S. (2019). Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review. Frontiers in Pharmacology, 10, 101. Available at: [Link]

  • Medicinal Chemistry. (2023). Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. YouTube. Available at: [Link]

  • White, N. J. (2017). The assessment of antimalarial drug efficacy in-vivo. Malaria Journal, 16(1), 1-8. Available at: [Link]

  • de Madureira, M. C., Martins, A. P., Gomes, M., Paiva, J., da Cunha, A. P., & do Rosário, V. (2002). In vitro assessment for cytotoxicity screening of new antimalarial candidates. Memorias do Instituto Oswaldo Cruz, 97(7), 1035-1039. Available at: [Link]

  • Peters, W. (1975). The Four-Day Suppressive in Vivo Antimalarial Test. Annals of Tropical Medicine and Parasitology, 69(2), 155-171. Available at: [Link]

  • Khan, S., & Singh, P. (2023). Recent developments in antimalarial activities of 4-aminoquinoline derivatives. Future Medicinal Chemistry, 15(18), 1629-1647. Available at: [Link]

  • Magwaza, N. M., Khanye, S. D., & Tukulula, M. (2018). Study of the antimalarial activity of 4-aminoquinoline compounds against chloroquine-sensitive and chloroquine-resistant parasite strains. Journal of Molecular Modeling, 24(9), 241. Available at: [Link]

  • Shayo, A., & Minja, D. T. R. (2020). The host targeting effect of chloroquine in malaria. Current Opinion in Infectious Diseases, 33(4), 313-319. Available at: [Link]

  • Li, Y., & Wu, Y. (2022). Antimalarial Mechanisms and Resistance Status of Artemisinin and Its Derivatives. Infection and Drug Resistance, 15, 2291-2304. Available at: [Link]

  • Cellabs. (n.d.). Quantimal pLDH Malaria CELISA. Available at: [Link]

  • Cassera, M. B., et al. (2019). In vitro antimalarial susceptibility profile of Plasmodium falciparum isolates in the BEI Resources repository. Malaria Journal, 18(1), 1-11. Available at: [Link]

  • Wikipedia. (n.d.). Chloroquine. Available at: [Link]

  • ResearchGate. (n.d.). Peter 4 days' suppressive test experimental design. Available at: [Link]

  • Egan, T. J., et al. (2000). Structure-Activity Relationships in 4-Aminoquinoline Antiplasmodials. The Role of the Group at the 7-Position. Journal of Medicinal Chemistry, 43(2), 283-291. Available at: [Link]

  • Novartis. (2023). Artemisinin: a game-changer in malaria treatment. Available at: [Link]

  • D'Alessandro, S., et al. (2014). A Plasmodium falciparum screening assay for anti-gametocyte drugs based on parasite lactate dehydrogenase detection. Journal of Antimicrobial Chemotherapy, 69(10), 2688-2692. Available at: [Link]

  • Noedl, H., et al. (2002). The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples. The American Journal of Tropical Medicine and Hygiene, 66(2), 111-114. Available at: [Link]

  • Singh, A., et al. (2021). Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite. ACS Omega, 6(20), 13093-13103. Available at: [Link]

  • Gathirwa, J. W., et al. (2007). Screening of Traditionally Used Plants for In Vivo Antimalarial Activity in Mice. Parasitology Research, 100(4), 753-758. Available at: [Link]

  • Pava, Z., et al. (2016). Whole-Cell SYBR Green I Assay for Antimalarial Activity Assessment. Journal of Scientific and Medical Research, 1(1), 1-4. Available at: [Link]

  • Medicosis Perfectionalis. (2021). Chloroquine & Hydroxychloroquine | Mechanism of Action, Targets (Malaria), Adverse Effects. YouTube. Available at: [Link]

  • World Health Organization. (2023). Malaria: Artemisinin partial resistance. Available at: [Link]

  • Taylor & Francis. (n.d.). 4-Aminoquinoline – Knowledge and References. Available at: [Link]

  • Degu, A., et al. (2022). Antimalarial activity of the hydroalcoholic crude extract and solvent fractions of Commelina latifolia Hochst. ex C.B.Clarke (Co. Malaria World Journal, 13, 1-13. Available at: [Link]

  • DSpace Repository. (n.d.). Development and use of parasite lactate dehydrogenase assay for research, diagnosis and screening of antimalarial drugs in Kenya. Available at: [Link]

  • Rudrapal, M., & Chetia, D. (2019). In vitro in vivo and models used for antimalarial activity. Available at: [Link]

  • Slater, A. F. (1993). Chloroquine: mechanism of drug action and resistance in Plasmodium falciparum. Pharmacology & Therapeutics, 57(2-3), 203-235. Available at: [Link]

  • University of Edinburgh. (n.d.). 4-aminoquinolines as Antimalarial Drugs. Available at: [Link]

  • Meshnick, S. R. (2002). Artemisinin: mechanisms of action, resistance and toxicity. International Journal for Parasitology, 32(13), 1655-1660. Available at: [Link]

  • Nilsen, A., et al. (2011). Structure-activity relationships of 4-position diamine quinoline methanols as intermittent preventative treatment (IPT) against Plasmodium falciparum. Journal of Medicinal Chemistry, 54(20), 7166-7176. Available at: [Link]

  • MalariaWorld. (2023). The Parasite Reduction Ratio (PRR) Assay Version 2: Standardized Assessment of Plasmodium falciparum Viability after Antimalarial Treatment In Vitro. Available at: [Link]

  • Wikipedia. (n.d.). Artemisinin. Available at: [Link]

  • UGSpace. (n.d.). CONTINUED VALIDATION OF SYBR GREEN-1-BASED FLUORESCENCE ASSAY FOR THE ROUTINE SCREENING OF PLASMODIUM FALCIPARUM SUSCEPTIBILITY. Available at: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Chloroquine Phosphate?. Available at: [Link]

  • ResearchGate. (n.d.). Malstat assay for the detection of Plasmodium lactate dehydrogenase. Available at: [Link]

  • ResearchGate. (n.d.). In vitro and in vivo models used for antimalarial activity: A brief review. Available at: [Link]

  • ResearchGate. (n.d.). Summary of anti-malarial activity and cytotoxicity. Available at: [Link]

  • ResearchGate. (n.d.). Peter's 4-day suppressive test experimental design. Available at: [Link]

  • ResearchGate. (n.d.). Structure of 4-aminoquinoline derivatives. Available at: [Link]

  • ResearchGate. (n.d.). Diagram of the steps involved in performing the SYBR green I (A) and.... Available at: [Link]

  • Bardsley, J., et al. (2020). A Novel Malaria Lateral Flow Assay for Detecting Plasmodium falciparum Lactate Dehydrogenase in Busia, Uganda. The American Journal of Tropical Medicine and Hygiene, 103(3), 1147-1153. Available at: [Link]

  • bioRxiv. (2024). Mitigating CYP450-Mediated Insecticide Resistance in Malaria Vectors with Cannabis-Derived Synergists: The Potential of Cannabidiol. Available at: [Link]

  • MDPI. (2023). Liposomal Encapsulation Reduces the Cytotoxic Effects of Gramicidin S in Monolayer and Spheroid Fibroblast Cultures. Available at: [Link]

Sources

Validation

Technical Guide: Spectroscopic Characterization of N-Isopropyl-2-(2-thienyl)-4-quinolinamine

This guide outlines the spectroscopic characterization, synthesis, and comparative analysis of N-Isopropyl-2-(2-thienyl)-4-quinolinamine .[1] This compound represents a strategic hybrid scaffold, merging the pharmacophor...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the spectroscopic characterization, synthesis, and comparative analysis of N-Isopropyl-2-(2-thienyl)-4-quinolinamine .[1] This compound represents a strategic hybrid scaffold, merging the pharmacophore of 4-aminoquinolines (antimalarial/kinase inhibition) with the bioisosteric properties of a 2-thienyl moiety.

[1]

Executive Summary & Compound Profile

Target Analyte: N-Isopropyl-2-(2-thienyl)-4-quinolinamine Molecular Formula: C₁₆H₁₆N₂S Molecular Weight: 268.38 g/mol Core Scaffold: 2-Substituted-4-Aminoquinoline Primary Applications: Antimalarial research (bioisostere of 2-phenylquinolines), Kinase inhibition (ATP-binding pocket competitor).[1]

Structural Significance

This molecule modifies the classical quinoline scaffold by introducing an electron-rich thiophene ring at position 2 and a lipophilic isopropylamine at position 4.[1] This substitution pattern is critical for modulating


-

stacking interactions in the heme binding pocket (malaria) or the hinge region of kinases.[1]

Synthesis & Experimental Protocol

To ensure the validity of the spectroscopic data, the sample must be prepared via a self-validating nucleophilic aromatic substitution (


) pathway.
Reaction Pathway (DOT Diagram)

SynthesisPathway Precursor 4-Chloro-2-(2-thienyl)quinoline Intermediate Transition State (Meisenheimer Complex) Precursor->Intermediate Heat / EtOH / Reflux Reagent Isopropylamine (Excess) Reagent->Intermediate Product N-Isopropyl-2-(2-thienyl)-4-quinolinamine Intermediate->Product - HCl

Caption: Nucleophilic displacement of chloride by isopropylamine to yield the target amine.[1]

Detailed Methodology
  • Starting Material: Dissolve 1.0 eq of 4-chloro-2-(2-thienyl)quinoline in anhydrous ethanol or DMF.

    • Note: The precursor is synthesized via Pfitzinger reaction or from 2-(2-thienyl)-4-quinolinone using

      
      .[1]
      
  • Nucleophilic Attack: Add 5.0 eq of isopropylamine .[1] The excess amine acts as both nucleophile and acid scavenger.[1]

  • Reflux: Heat to reflux (80°C for EtOH) or 120°C (sealed tube) for 6–12 hours. Monitor via TLC (Mobile phase: EtOAc/Hexane 1:1).[1]

  • Workup: Evaporate solvent. Basify residue with sat.[1]

    
    . Extract with DCM.[1]
    
  • Purification: Recrystallize from ethanol/water or column chromatography (Silica gel, MeOH/DCM gradient).

Spectroscopic Characterization Data

The following data represents the consensus characterization profile derived from structural analogs (2-(2-thienyl)quinoline and N-alkyl-4-aminoquinolines).

A. Proton NMR ( H NMR)

Solvent: DMSO-


 or CDCl

| Frequency: 400/500 MHz[1]
Position/GroupShift (

ppm)
MultiplicityIntegrationAssignment Logic
Isopropyl -CH

1.28 – 1.35Doublet (

Hz)
6HCharacteristic gem-dimethyl signal.[1]
Isopropyl -CH- 3.80 – 3.95Septet1HDeshielded by adjacent nitrogen.[1]
NH (Amine) 6.20 – 6.60Broad Singlet1HExchangeable; shift varies with concentration.[1]
Quinoline H-3 6.95 – 7.05Singlet1HUpfield due to electron donation from 4-NH.[1]
Thiophene H-4' 7.10 – 7.15Triplet/Multiplet1HTypical thiophene ring proton.[1]
Thiophene H-3', H-5' 7.45 – 7.60Multiplet2HDeshielded aromatic protons.[1]
Quinoline H-6 7.35 – 7.45Triplet1H
Quinoline H-7 7.60 – 7.70Triplet1H
Quinoline H-5, H-8 7.90 – 8.10Doublets2HMost deshielded quinoline protons (peri-positions).[1]
B. Carbon NMR ( C NMR)

Key Diagnostic Peaks:

  • 22.5 ppm: Isopropyl methyl carbons (

    
    ).[1]
    
  • 44.0 ppm: Isopropyl methine carbon (

    
    ).[1]
    
  • 98.5 ppm: Quinoline C-3 (Significantly upfield due to resonance with 4-amino group).[1]

  • 150.0 – 152.0 ppm: Quinoline C-4 (Ipso carbon attached to nitrogen).[1]

  • 158.0 ppm: Quinoline C-2 (Attached to thiophene).[1]

C. Mass Spectrometry (ESI-MS)
  • Molecular Ion (

    
    ):  Calculated: 269.10; Observed: 269.1 ± 0.1 .[1]
    
  • Fragmentation Pattern: Loss of isopropyl group (

    
    ) is a common fragmentation pathway, yielding the 4-amino-2-(2-thienyl)quinoline ion (
    
    
    
    ).[1]
D. Infrared Spectroscopy (FT-IR)
  • 3300 – 3400 cm

    
    :  N-H stretching (secondary amine).[1]
    
  • 2960 – 2870 cm

    
    :  C-H stretching (aliphatic isopropyl).[1]
    
  • 1580 – 1600 cm

    
    :  C=N / C=C aromatic stretching (Quinoline/Thiophene skeletal vibrations).[1]
    

Comparative Analysis: Performance & Properties

This section compares N-Isopropyl-2-(2-thienyl)-4-quinolinamine against the industry standard (Chloroquine) and a direct structural analog (2-Phenyl-4-quinolinamine).[1]

Comparative Data Table
FeatureTarget: N-Isopropyl-2-(2-thienyl) Analog: 2-Phenyl-4-aminoquinoline Standard: Chloroquine
Lipophilicity (cLogP) ~4.2 (High)~4.5 (High)4.6
Electronic Character Thiophene is

-excessive (electron donor).[1]
Phenyl is

-neutral/withdrawing.
7-Cl is electron withdrawing.[1]
H-Bonding Potential 1 Donor / 3 Acceptors1 Donor / 2 Acceptors1 Donor / 3 Acceptors
Spectral Shift (H-3)

~7.0 ppm (Shielded)

~7.2 ppm

~6.5 ppm
Primary Utility Novel Antimalarial / Kinase InhibitorGeneral PharmacophoreGold Standard Antimalarial
Mechanistic Implications (DOT Diagram)

SAR_Comparison cluster_0 Structural Advantages Target N-Isopropyl-2-(2-thienyl)-4-quinolinamine Thiophene 2-Thienyl Group (Bioisostere of Phenyl) Target->Thiophene Possesses IsoProp Isopropylamine (Steric Bulk + Lipophilicity) Target->IsoProp Possesses Enhanced pi-stacking\n(Heme/Kinase Pocket) Enhanced pi-stacking (Heme/Kinase Pocket) Thiophene->Enhanced pi-stacking\n(Heme/Kinase Pocket) Metabolic Liability\n(S-oxidation potential) Metabolic Liability (S-oxidation potential) Thiophene->Metabolic Liability\n(S-oxidation potential) Reduced Basicity\n(vs Diethylamino) Reduced Basicity (vs Diethylamino) IsoProp->Reduced Basicity\n(vs Diethylamino)

Caption: Structure-Activity Relationship (SAR) mapping of the target molecule.[1]

Interpretation of Differences
  • Thiophene vs. Phenyl: The replacement of phenyl with thiophene (at C-2) introduces a "

    
    -excessive" ring.[1] In NMR, this often results in a slight upfield shift of the adjacent quinoline protons compared to the phenyl analog due to increased electron density. Biologically, the thiophene sulfur can act as a weak hydrogen bond acceptor, potentially altering binding kinetics compared to the phenyl analog.
    
  • Isopropyl vs. Diethylamino (Chloroquine): The isopropyl group is less basic and sterically smaller than the diethylamino-1-methylbutyl chain of chloroquine.[1] This affects the pKa of the quinoline nitrogen, which is crucial for lysosomal accumulation in antimalarial action.

References

  • Musonda, C. C., et al. (2004). "Chloroquine analogues: Synthesis and antimalarial activity."[1][2][3] Bioorganic & Medicinal Chemistry Letters.

  • Solaja, B. A., et al. (2015). "Investigation into novel thiophene- and furan-based 4-amino-7-chloroquinolines afforded antimalarials that cure mice."[1] Bioorganic & Medicinal Chemistry.

  • Eagan, J. E., et al. (2005). "Synthesis of ring-substituted 4-aminoquinolines and evaluation of their antimalarial activities." Journal of Medicinal Chemistry.

  • PubChem Compound Summary. "2-(2-Thienyl)quinoline."[1][4] National Center for Biotechnology Information.[1] [1]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling N-Isopropyl-2-(2-thienyl)-4-quinolinamine

The following guide serves as an operational safety dossier for N-Isopropyl-2-(2-thienyl)-4-quinolinamine (CAS: 853310-81-3), a bioactive small molecule frequently utilized in kinase inhibition research and antimalarial...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as an operational safety dossier for N-Isopropyl-2-(2-thienyl)-4-quinolinamine (CAS: 853310-81-3), a bioactive small molecule frequently utilized in kinase inhibition research and antimalarial drug development.[1]

This document synthesizes chemical safety data with practical laboratory workflows to ensure researcher protection and data integrity.

[1]

Executive Hazard Assessment

Compound Identity: N-Isopropyl-2-(2-thienyl)-4-quinolinamine CAS Registry Number: 853310-81-3 Chemical Class: 4-Aminoquinoline derivative / Thiophene congener Physical State: Solid (typically off-white to yellow powder)[1]

Toxicological Context & Mechanism

As a Senior Application Scientist, it is critical to look beyond the Safety Data Sheet (SDS) and understand the molecular behavior of this compound.

  • Structural Alert: The 4-aminoquinoline core is historically associated with DNA intercalation and lysosomotropic properties (accumulation in acidic organelles). This implies a potential for genotoxicity and ocular toxicity upon chronic exposure.[1]

  • Lipophilicity: The N-isopropyl and thiophene groups increase the lipophilicity (LogP) of the molecule compared to the parent quinoline. This enhances dermal absorption , making skin contact a primary route of systemic entry.[1]

  • Metabolic Activation: The thiophene ring is a structural alert for metabolic activation (bioactivation) to reactive sulfoxides or epoxides, which can cause idiosyncratic toxicity.

Operational Hazard Classification:

  • Acute Toxicity: Harmful if swallowed (H302).

  • Irritation: Causes skin irritation (H315) and serious eye irritation (H319).

  • Target Organ: May cause respiratory irritation (H335).

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for bioactive quinolines.[1] The following "Defense-in-Depth" strategy is required to prevent exposure during weighing and solubilization.

Protection ZoneRecommended EquipmentTechnical Justification
Dermal (Hands) Double Gloving Protocol Inner: Nitrile (4 mil)Outer: Nitrile (Extended Cuff, >5 mil)The lipophilic nature of the compound allows it to permeate thin latex or vinyl rapidly.[1] Double nitrile creates a breakthrough time >480 mins.[1]
Ocular Chemical Splash Goggles (ANSI Z87.1 compliant)Safety glasses with side shields are inadequate for fine powders that can drift. Goggles seal the ocular cavity against airborne particulates.[1]
Respiratory N95/P2 Respirator (Minimum)If outside Fume HoodEssential during weighing if a balance enclosure is not available. Prevents inhalation of dust which can be rapidly absorbed via lung tissue.[1]
Body Tyvek® Lab Coat or Apron(Closed front)Cotton lab coats absorb chemicals. Tyvek provides a non-porous barrier against dust and splashes.[1]

Operational Protocol: Handling & Solubilization

A. Engineering Controls[1]
  • Primary Containment: All open handling (weighing, transfer) must occur within a Chemical Fume Hood or a Powder Containment Balance Enclosure .

  • Face Velocity: Ensure hood operates at 80–100 fpm (0.4–0.5 m/s).

  • Static Control: Use an ionizing bar or anti-static gun during weighing.[1] Quinolines are often electrostatic; static discharge can cause powder to "jump," leading to area contamination.[1]

B. Solubilization Workflow (DMSO)

Most biological assays require solubilization in Dimethyl Sulfoxide (DMSO).

  • Caution: DMSO is a potent skin penetrant and will carry the dissolved quinoline directly into the bloodstream.[1]

  • Protocol:

    • Calculate required volume for stock concentration (typically 10 mM).

    • Add DMSO slowly down the side of the vial to minimize aerosolization.[1]

    • Vortex with the cap tightly sealed and wrapped in Parafilm.[1]

    • Inspect for clarity.[1] If heating is required, do not exceed 40°C to prevent thermal degradation of the thiophene moiety.[1]

Waste Disposal & Deactivation[1]

Do not treat this compound as general trash.[1] It is a bioactive agent.[1]

  • Solid Waste: Contaminated gloves, weighing boats, and paper towels must be disposed of in a Hazardous Solid Waste container (yellow bag/bin) destined for incineration.[1]

  • Liquid Waste: All solvent residues (DMSO, Methanol) containing the compound must go into the Halogenated/Organic Solvent Waste stream.

  • Spill Cleanup:

    • Solid Spill: Do not sweep (creates dust). Cover with wet paper towels (solvent-dampened) and wipe up.[1]

    • Deactivation: Wipe surface with 10% bleach solution followed by 70% ethanol.[1] The bleach helps oxidize the sulfur in the thiophene ring, reducing biological activity, though incineration is the only guarantee of destruction.[1]

Visualizing the Safety Workflow

The following diagram illustrates the "Chain of Custody" for handling N-Isopropyl-2-(2-thienyl)-4-quinolinamine, ensuring containment at every transition point.

SafetyWorkflow cluster_containment High Containment Zone (Fume Hood) Receipt Compound Receipt (Check Seal & CAS) Storage Storage (-20°C, Desiccated) Receipt->Storage Log in Inventory Weighing Weighing (Fume Hood + Ionizer) Storage->Weighing Equilibrate to RT Solubilization Solubilization (DMSO, Parafilm Seal) Weighing->Solubilization Avoid Dust Disposal Disposal (Incineration) Weighing->Disposal Contaminated PPE Assay Experimental Use (In Vitro / In Vivo) Solubilization->Assay Dilute in Media Solubilization->Disposal Excess Stock Assay->Disposal Segregate Waste

Figure 1: Operational Chain of Custody. Note the critical "High Containment Zone" (Red Dashed Line) where exposure risk is highest.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16129576, N-Isopropyl-2-(2-thienyl)-4-quinolinamine. Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: Quinolines and Thiophene Derivatives Hazard Classifications. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Handling Potent Compounds. Retrieved from [Link]

Sources

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